Velnacrine Maleate

Catalog No.
S11145206
CAS No.
121445-25-8
M.F
C17H18N2O5
M. Wt
330.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Velnacrine Maleate

CAS Number

121445-25-8

Product Name

Velnacrine Maleate

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N

SMILES

Array

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

See also: Velnacrine (has active moiety).

Velnacrine maleate cholinesterase inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action and Cholinergic Pathways

Velnacrine works within the cholinergic system to enhance signaling. The diagram below illustrates this pathway and where velnacrine intervenes.

G AChSynthesis Choline + Acetyl-CoA ACh Acetylcholine (ACh) (Neurotransmitter) AChSynthesis->ACh AChRelease ACh released into synaptic cleft ACh->AChRelease PostsynapticSignal Signal Transmission (Cognition, Memory) AChRelease->PostsynapticSignal Binds to Postsynaptic Receptors AChE Acetylcholinesterase (AChE) (Normal breakdown) AChRelease->AChE Hydrolyzes ACh Breakdown Choline + Acetate AChE->Breakdown Velnacrine Velnacrine Maleate (AChE Inhibitor) Velnacrine->AChE Inhibits

Velnacrine inhibits acetylcholinesterase (AChE), preventing acetylcholine breakdown and enhancing synaptic signaling for cognitive function.

Clinical Efficacy and Safety Data from Trials

A double-blind, placebo-controlled study provides key quantitative data on velnacrine's efficacy and safety.

Table 2: Efficacy and Safety from a 24-Week, Double-Blind, Placebo-Controlled Trial [1]

Outcome Measure Placebo (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Cognitive Behavior & Memory (ADAS-Cog) Significant deterioration No significant deterioration No significant deterioration; superior to 150 mg/d
Clinical Global Impression of Change - - Favored 225 mg/d over 150 mg/d
Treatment-Stopping Liver Toxicity 3% 30% 24%
Most Common Adverse Event Diarrhea (across all groups) Diarrhea (across all groups) Diarrhea (across all groups)

Beyond longer-term studies, a single-dose trial showed that 75 mg of velnacrine marginally improved word recognition memory and increased relative regional cerebral blood flow in the superior frontal cortex, suggesting enhanced neural activity from cholinergic stimulation [2].

Experimental Protocols for Key Studies

For research purposes, here are the methodologies from pivotal studies on velnacrine.

1. 24-Week Double-Blind, Placebo-Controlled Trial [1]

  • Design: Randomized, double-blind, placebo-controlled.
  • Patients: Individuals with clinically probable Alzheimer's disease.
  • Phases: Single-blind washout period, followed by a 24-week randomized treatment phase.
  • Intervention: Patients randomized to receive placebo, velnacrine 150 mg/day, or velnacrine 225 mg/day.
  • Primary Endpoints: Cognitive behavior and memory components of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinical Global Impression of Change (CGIC) scale.
  • Secondary Endpoints: Caregiver-rated scales.
  • Safety Monitoring: Included adverse event reporting and liver function tests.

2. Molecular Interaction Study using EPR [3]

  • Preparation: Neocortical synaptosomal membranes were isolated from rat or gerbil brain tissue.
  • Incubation: Membranes were incubated with velnacrine (and tacrine for comparison).
  • Technique: Electron Paramagnetic Resonance (EPR) spectroscopy using a protein-specific spin label.
  • Measurement: The segmental motion of the spin-labeled membrane proteins was monitored. A decrease in motion indicated increased protein-protein interactions, likely within the cytoskeleton.
  • Analysis: Statistical comparison (0.001 < P < 0.005) confirmed the significance of the drug-induced effect.

Context within Cholinesterase Inhibitors

Velnacrine was classified as a first-generation acetylcholinesterase inhibitor [4]. This class, which included tacrine, was limited by significant side effects, particularly hepatotoxicity. Velnacrine was developed as a potentially less toxic analogue of tacrine [5]. However, as the clinical data shows, it still carried a substantial risk of liver toxicity, which ultimately limited its clinical use and development. It has been superseded by second-generation AChE inhibitors like donepezil, galantamine, and rivastigmine, which have more favorable safety profiles [4].

Research Considerations: Cholinergic Crisis

A critical safety consideration with potent AChE inhibitors like velnacrine is the risk of cholinergic crisis, an medical emergency caused by overstimulation of nicotinic and muscarinic receptors [6]. This can result from excessive dosing and presents with a "SLUDGE" syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis), along with muscle weakness, fasciculations, bradycardia, and respiratory failure [6] [7]. Management requires immediate medical intervention, typically with antimuscarinic agents like atropine and supportive care, including mechanical ventilation [6].

References

Mechanism of Action and Pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Memantine is a low-affinity, voltage-dependent, uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1] [2] [3]. It preferentially blocks the receptor-operated cation channels, preventing the pathological effects of excessive glutamate stimulation that lead to neuronal excitotoxicity, while relatively sparing the physiological activation required for normal synaptic transmission and learning [1] [2] [3]. This action is central to its symptomatic effect in moderate-to-severe Alzheimer's disease.

Beyond the NMDA receptor, memantine interacts with several other targets, contributing to its overall pharmacological profile [1] [3]. The following diagram illustrates memantine's multi-target mechanism of action and the downstream effects of NMDA receptor antagonism.

G cluster_targets Molecular Targets cluster_effects Key Pharmacological Effects Memantine Memantine NMDA NMDA Receptor Memantine->NMDA Uncompetitive Antagonism A7nAChR α7 nAChR Memantine->A7nAChR Non-competitive Antagonism 5HT3 5-HT3 Receptor Memantine->5HT3 Non-competitive Antagonism D2 D2 Receptor Memantine->D2 Agonism (D2High) Sig1R σ1 Receptor Memantine->Sig1R Weak Agonism Neuroprotection Neuroprotection (Reduced Excitotoxicity) NMDA->Neuroprotection Cognition Modest Cognitive Enhancement NMDA->Cognition A7nAChR->Cognition Initial Worsening? Rapid Upregulation Behavior Improved Behavior & Daily Activities D2->Behavior Cognition->Behavior

The table below summarizes its receptor binding affinity (IC₅₀ or Kᵢ) and actions at these sites.

Target Affinity (IC₅₀ or Kᵢ) Action Postulated Clinical Relevance
NMDA Receptor 22 nM (extrasynaptic) - 1 μM [3] Uncompetitive Antagonist Prevents excitotoxicity; basis for symptomatic improvement [1] [3].
α7 nAChR 0.34 - 5 μM [3] Non-competitive Antagonist May cause initial cognitive worsening; rapid upregulation may contribute to long-term effects [3].
5-HT3 Receptor ~1 μM [3] Non-competitive Antagonist Clinical significance in AD is unknown [3].
D2 Receptor ~137 - 917 nM [3] Agonist (D2High) May increase dopaminergic activity; relevance at therapeutic doses is questioned [3].
σ1 Receptor 2.6 μM [3] Weak Agonist Likely insignificant at standard therapeutic concentrations [3].

Pharmacokinetics Profile

Memantine exhibits predictable and linear pharmacokinetics. The following table details its key ADME (Absorption, Distribution, Metabolism, Excretion) parameters [1].

Parameter Value Details
Bioavailability ~100% Well absorbed after oral administration [1].
Tmax (Time to Cmax) 3-7 hours Peak plasma concentrations are reached in 3 to 7 hours [1].
Food Effect No effect Absorption is unaffected by food [1].
Protein Binding ~45% Moderately bound to plasma proteins [1].
Volume of Distribution 9-11 L/kg High volume, indicating extensive tissue distribution [1].
Metabolism Minimal Partially metabolized in the liver; not a major substrate for CYP450 enzymes [1].
Primary Metabolites Three main metabolites N-glucuronide conjugate, 6-hydroxy memantine, and 1-nitroso-deaminated memantine (all with minimal NMDA activity) [1].
Half-life 60-80 hours Long terminal elimination half-life [1].
Route of Elimination Renal Primarily excreted unchanged in urine (57-82%) via active tubular secretion; tubular reabsorption is pH-dependent [1].

Key Experimental Findings and Clinical Evidence

The development and approval of memantine were supported by clinical trials demonstrating its efficacy and safety.

  • Clinical Trials: Pivotal trials showed that memantine provides a modest but statistically significant benefit in cognition, mood, behavior, and the ability to perform daily activities in patients with moderate-to-severe Alzheimer's disease [3]. One clinical study noted that memantine treatment demonstrated positive effects both as a monotherapy and in patients receiving continuous donepezil treatment, with an excellent safety and tolerability profile [2].
  • Synergistic Potential: A 2017 review concluded that the addition of memantine to donepezil in patients with moderate-to-severe dementia resulted in "limited improvements" [3]. Based on such evidence, the UK's National Institute for Health and Care Excellence (NICE) recommends considering the combination of memantine with an acetylcholinesterase inhibitor like donepezil for these patients [3].
  • Context in Modern AD Therapy: As of 2025, memantine is a well-established symptomatic therapy. The Alzheimer's drug development pipeline is now dominated by Disease-Targeted Therapies (DTTs), such as monoclonal antibodies against amyloid-beta, which aim to modify the underlying disease pathology [4].

Considerations for Researchers

  • Therapeutic Niche: Memantine remains a cornerstone for the symptomatic management of moderate-to-severe Alzheimer's disease, particularly when NMDA-mediated excitotoxicity is a pathophysiological concern. Its distinct mechanism offers an alternative or adjunct to acetylcholinesterase inhibitors [1] [3].
  • Safety Profile: Memantine is generally well-tolerated. Common adverse effects (confusion, dizziness, drowsiness, headache) are typically mild [3]. Its low affinity and rapid off-rate from the NMDA receptor are considered key to its excellent tolerability compared to high-affinity NMDA antagonists [2].
  • Research Directions: Future research may focus on further elucidating the clinical significance of its multi-target actions and exploring its potential in other neurological conditions involving excitotoxicity.

References

Velnacrine acetylcholinesterase inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Role of AChE Inhibition

Velnacrine is a reversible acetylcholinesterase inhibitor [1]. To understand its therapeutic role, the diagram below illustrates the cholinergic pathway it influences.

G AChSynthesis ACh Synthesis (Choline + Acetyl-CoA) AChRelease ACh Release into Synapse AChSynthesis->AChRelease ReceptorBinding ACh Binds to Postsynaptic Receptors (nAChR, mAChR) AChRelease->ReceptorBinding SignalTransmission Neural Signal Transmission ReceptorBinding->SignalTransmission AChBreakdown ACh Breakdown by AChE ReceptorBinding->AChBreakdown Terminates Signal Inhibitor Velnacrine (AChEi) Inhibitor->AChBreakdown Inhibits

Velnacrine inhibits AChE, preventing acetylcholine breakdown to enhance synaptic signaling.

In Alzheimer's disease, degeneration of cholinergic neurons leads to reduced acetylcholine (ACh) levels, which correlates with memory loss and cognitive decline [2]. By inhibiting AChE, Velnacrine increases the availability of ACh at synapses, thereby enhancing cholinergic neurotransmission to alleviate cognitive symptoms [3] [1].

Clinical Efficacy and Dosing Data

The primary source of efficacy data comes from a 1996 double-blind, placebo-controlled study. The table below summarizes the key findings.

Parameter Details and Results
Study Design Double-blind, placebo-controlled, dose-ranging and dose-replication protocol [4].
Patient Population 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease [4].
Dosing Regimen 30, 75, 150, and 225 mg/day (each dose for one week) to identify responders [4].
Primary Efficacy Measure Alzheimer's Disease Assessment Scale - cognitive subscale (ADAScog) [4].
Key Efficacy Outcome Velnacrine-treated "responders" showed statistically significant improvement on the ADAScog vs. placebo at 2, 4, and 6 weeks during the dose-replication phase [4].
Clinical Conclusion A modest but significant cognitive improvement was observed in a subgroup of patients [4].

Safety and Tolerability Profile

The clinical development of Velnacrine was significantly challenged by its safety profile. The main adverse events observed in the clinical trial are summarized below.

Adverse Event Incidence in Clinical Trial
Elevated Liver Transaminases 28% of treated patients (asymptomatic) [4].
Diarrhea 14% [4].
Nausea 11% [4].
Vomiting 5% [4].
Skin Rash 8% [4].

The high incidence of liver enzyme elevations was a particularly notable and likely limiting toxicity [4].

Perspective and Comparison with Other AChE Inhibitors

The available information suggests Velnacrine demonstrated modest efficacy but was likely hampered by a significant side effect profile, particularly hepatotoxicity [4]. This may explain why it did not become a widely used therapy.

For context, here is a comparison with some currently approved AChE inhibitors:

  • Donepezil & Galantamine: These are reversible, competitive AChE inhibitors. Galantamine also acts as an allosteric modulator of nicotinic receptors [2] [3].
  • Rivastigmine: This is sometimes termed a "pseudo-irreversible" inhibitor. It carbamylates the serine residue in the AChE active site, leading to a longer-lasting inhibition [1].
  • Huperzine A: A natural product and potent, selective reversible AChE inhibitor (IC50 for AChE = 82 nM) [2].

Summary

Based on the available data, Velnacrine was a reversible acetylcholinesterase inhibitor that showed modest, statistically significant cognitive benefits in a subset of Alzheimer's patients in clinical trials. However, its development and clinical use were likely limited by a significant adverse event profile, most notably a high incidence of asymptomatic liver transaminase elevations.

References

9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Key Data

This compound, also known as Velnacrine or Hydroxytacrine maleate, is a cholinesterase inhibitor that was investigated as a potential therapeutic for Alzheimer's disease. It is a monohydroxylated metabolite of tacrine, developed to offer a similar pharmacological profile with reduced toxicity [1] [2].

Table 1: Key Chemical and Physical Properties

Property Value / Description
CAS Number (free base) 124027-47-0 [3]
CAS Number (maleate salt) 118909-22-1 [2]
Molecular Formula (maleate) C17H18N2O5 [2]
Molecular Weight (maleate) 330.34 g/mol [2]
Melting Point (maleate) 171-173 °C [2]
Solubility Soluble in DMSO, methanol; slightly soluble in chloroform [2]
Storage Sealed in dry, 2-8°C [2]

Table 2: Biological Activity and Pharmacological Data

Parameter Value / Finding
Primary Target Acetylcholinesterase (AChE) [1] [3]
In vitro IC₅₀ for AChE 3.27 μM [3]
In vivo Model Efficacy Active in reversing scopolamine-induced memory impairment in mice and cognitive deficits in rats with ibotenic acid lesions [1]
Toxicity (Acute, LD₅₀ in mice) 136 mg/kg (oral); 162 mg/kg (intraperitoneal) [2]
Key Advantage vs. Tacrine Significantly lower acute toxicity in rodent models and no measurable liver toxicity in humans [1] [2]
Clinical Trial Phase (as of 1989) Phase II (Velnacrine, HP-029) [1]

Synthesis and Preparation Protocols

Core Synthesis of 9-Amino-1,2,3,4-tetrahydroacridin-1-ol

The synthesis begins with the reduction of a tetrahydroacridinone precursor [2].

  • Reaction Setup: A suspension of 5.00 g of 9-amino-3,4-dihydroacridin-1(2H)-one in 100 mL of tetrahydrofuran is prepared and mechanically stirred under a cooled condition (-5°C) [2].
  • Reduction: 21.4 mL of a 1.1 M solution of lithium aluminum hydride (LiAlH₄) in ether is added dropwise to the stirred suspension [2].
  • Reaction Completion: The mixture is stirred for an additional 2 hours at the low temperature, with reaction completion monitored by thin-layer chromatography [2].
  • Work-up:
    • The excess LiAlH₄ is carefully neutralized with saturated ammonium chloride (NH₄Cl) solution [2].
    • The resulting salts are dissolved by adding 30% potassium hydroxide [2].
    • The crude solid product is filtered off, rinsed with water, and then dissolved in 3 N hydrochloric acid. Any insoluble salts are removed by filtration [2].
    • The acidic solution is washed with ethyl acetate and then basified to pH 9 with 10% sodium hydroxide, precipitating the product [2].
  • Isolation: The precipitated 9-amino-1,2,3,4-tetrahydroacridin-1-ol (free base) is collected via filtration, washed with water, and dried under vacuum at 80°C overnight. This process yields approximately 4.15 g (82%) of the product [2].
Preparation of the Maleate Salt

The free base is converted to its maleate salt for pharmaceutical use [2]. The procedure involves forming a salt from the free base and maleic acid in a suitable solvent, followed by recrystallization to obtain the final product with a melting point of 171-173°C [2].

Alternative Synthesis of the Tacrine Core

For context, an efficient, one-step synthesis of the related compound 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is documented in a patent and can be adapted. This method offers high yield and is suitable for commercial production [4].

  • Initial Reaction: A mixture of 2-aminobenzonitrile (6.67 g) in xylenes (66.7 mL) with a catalytic amount of p-toluenesulfonic acid monohydrate (0.213 g) is heated to reflux [4].
  • Cyclization: At reflux, a solution of cyclohexanone (8.78 mL) in xylenes (8.8 mL) is added dropwise with azeotropic removal of water. The mixture is refluxed for about 10 hours [4].
  • Salt Formation and Completion: The mixture is cooled, a further 1.5 equivalents of p-toluenesulfonic acid monohydrate is added, and refluxing continues for another 5 hours. The tacrine p-toluenesulfonate salt precipitates upon cooling and is isolated by filtration [4].
  • Basification to Free Base: The salt is partitioned between dichloromethane and 5% aqueous sodium hydroxide. The organic layer is separated, washed with water, treated with activated charcoal and potassium carbonate, filtered, and concentrated to yield the pure tacrine free base in over 93% yield [4].

The workflow for this alternative synthesis is as follows:

G Start Start Reaction A 2-Aminobenzonitrile Catalyst: p-TsOH·H₂O Solvent: Xylenes Start->A B Heat to Reflux A->B C Add Cyclohexanone Azeotropic Water Removal Reflux for 10h B->C D Add More p-TsOH·H₂O Reflux for 5h C->D E Cool & Filter Isolate Tacrine p-TsOH Salt D->E F Basify with NaOH Extract with CH₂Cl₂ E->F G Wash, Dry, Concentrate >93% Yield Tacrine Free Base F->G

Synthesis workflow for 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) via a one-step, high-yield process [4].

Biological Mechanism and Experimental Evaluation

Velnacrine maleate's primary mechanism is the reversible inhibition of acetylcholinesterase (AChE) in the brain, increasing acetylcholine levels and enhancing cholinergic neurotransmission [1] [3]. This mechanism is central to its potential for treating Alzheimer's disease.

Table 3: Key In Vivo Experimental Models and Protocols

Model / Assay Protocol Summary Key Outcome / Measurement
Scopolamine-Induced Memory Impairment Mice are administered scopolamine to induce memory deficits in a passive dark-avoidance paradigm. Test compound is administered prior to or post training. Reversal of memory impairment is measured by increased retention latency at 24 hours, indicating cognitive improvement [1].
Nucleus Basalis Lesion Model Ibotenic acid lesions are made in the nucleus basalis magnocellularis of rats to create a cholinergic deficit. Compounds are tested for their effect on a one-trial dark-avoidance task. Improvement in the 72-hour retention deficit is evaluated, modeling cognitive enhancement in a more chronic neurodegenerative setting [1].
In Vitro Transmitter Uptake Inhibition Synaptosomal preparations are used to measure the uptake of radiolabeled neurotransmitters (e.g., noradrenaline, dopamine) in the presence of the test compound. IC₅₀ values are calculated from dose-response curves. Velnacrine showed potent inhibition of noradrenaline (IC₅₀ 0.070 µM) and dopamine (IC₅₀ 0.30 µM) uptake [1].

The compound's multifaceted mechanism of action in the context of Alzheimer's disease can be visualized as follows:

G Velnacrine Velnacrine AChE_Inhibition Inhibits AChE Velnacrine->AChE_Inhibition MAO_Inhibition Inhibits Monoamine Uptake Velnacrine->MAO_Inhibition ACh_Increase Increased Synaptic ACh AChE_Inhibition->ACh_Increase Cognitive_Improvement Improved Cognitive Function ACh_Increase->Cognitive_Improvement NA_DA_Increase Increased Noradrenaline and Dopamine MAO_Inhibition->NA_DA_Increase NA_DA_Increase->Cognitive_Improvement

Proposed multi-target mechanism of action for this compound, contributing to its cognitive-enhancing effects [1].

The information presented should provide a solid foundation for your research and development work. The synthesis protocols are detailed, and the biological data confirms its relevant pharmacological profile.

References

Velnacrine brain cholinergic function enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Overview and Mechanism of Action

Velnacrine (also known as HP 029) is a hydroxylated derivative and active metabolite of tacrine (9-amino-1,2,3,4-tetrahydroacridine), representing a first-generation acetylcholinesterase inhibitor (AChEI) developed for Alzheimer's disease (AD) treatment [1] [2]. Its development was motivated by the need to overcome the significant hepatotoxicity associated with tacrine while maintaining central cholinergic enhancement [1].

Molecular Mechanism: Velnacrine functions primarily as a reversible acetylcholinesterase inhibitor (AChEI) that binds to the esteratic site of the enzyme, specifically interacting with the catalytic triad formed by Ser-200/His-440/Glu-327 [1]. This inhibition prevents the hydrolysis of acetylcholine (ACh) in the synaptic cleft, thereby increasing the availability of this neurotransmitter for postsynaptic receptor binding and enhancing cholinergic neurotransmission [2].

Structural Insights: Molecular docking studies indicate that the 4-aminoquinoline portion of velnacrine analogues is responsible for enzyme binding, while modifications to the cyclohexyl ring (including bioisosteric substitution with sulfur atoms) can enhance activity, particularly when chlorine atoms are introduced at specific positions on the aromatic ring [1].

The following diagram illustrates the cholinergic enhancement mechanism of Velnacrine and its functional outcomes in the brain:

G cluster_mechanism Velnacrine Mechanism of Action AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Normal hydrolysis prevented by Velnacrine Velnacrine Velnacrine Velnacrine->AChE Inhibits AChR ACh Receptors (Muscarinic/Nicotinic) ACh->AChR Increased availability Effects Enhanced Cholinergic Neurotransmission AChR->Effects Cognitive Cognitive Enhancement Memory Improvement Effects->Cognitive rCBF Increased Regional Cerebral Blood Flow Effects->rCBF Neurotransmission Restored Cholinergic Neurotransmission Effects->Neurotransmission

Cholinergic Enhancement Mechanism of Velnacrine

Experimental Evidence and Efficacy Data

Clinical Studies in Alzheimer's Patients

Multiple clinical trials have demonstrated velnacrine's potential for enhancing brain cholinergic function in Alzheimer's patients. The table below summarizes key efficacy findings from these studies:

Study Design Dosage Regimen Primary Efficacy Outcomes Cognitive Measures Reference
Single-dose, placebo-controlled 75 mg single oral dose Marginal improvement in word recognition memory at 2 hours; Increased superior frontal tracer uptake on SPECT Word and object recognition memory [3]
Dose-finding trial (6 weeks) Up to 225 mg/day Modest benefit in approximately one-third of 423 patients Comprehensive neuropsychological assessment [2]
European trial (10 days) 150 mg/day Superior to placebo, particularly in language, praxis and memory Language, praxis, and memory assessments [2]
6-month investigation 150 or 225 mg/day Efficacy demonstrated at 12-week interim analysis; Caregiver time reduced at 24 weeks ADAS-cog; Caregiver time assessment [2]

Neuroimaging Correlates: Single-photon emission computed tomography (SPECT) imaging using 99mTc-exametazime demonstrated that a 75mg dose of velnacrine significantly increased tracer uptake in the superior frontal region, indicating enhanced regional cerebral blood flow as a consequence of cholinergic stimulation [3]. This effect was more pronounced in severely cognitively impaired patients, suggesting cholinergic hypersensitivity in advanced Alzheimer's disease [3].

Preclinical Evidence in Animal Models

Animal studies have provided mechanistic insights into velnacrine's effects on cholinergic function:

Young Adult Rats: Velnacrine improved behavioral performances in aged animals, demonstrating its potential to reverse age-related cognitive decline [4].

Cholinergic Specificity: Unlike some other cholinesterase inhibitors, velnacrine appears to act specifically on the cholinergic system without significant affinity for other receptor types, as evidenced by comparison with metrifonate, which shows no affinity for nicotinic, muscarinic, or other receptors [4].

Pharmacological Profile and Dosing

The table below summarizes velnacrine's pharmacological characteristics based on available clinical data:

Parameter Characteristics/Values Clinical Significance
Chemical Class 4-Aminoquinoline derivative; Hydroxylated tacrine metabolite Structural modification to reduce hepatotoxicity
Dosing Range 75-225 mg/day (divided doses) Dose-dependent efficacy with optimal response at 150-225 mg/day
Onset of Action Cognitive effects within 2 hours; Peak effects by 2-6 weeks Rapid penetration into CNS; Sustained inhibition of AChE
Therapeutic Response ~33% of patients show modest benefit Comparable to other first-generation AChEIs
Key Limitations Hepatotoxicity (27% discontinuation); Cholinergic side effects Limited clinical utility despite demonstrated efficacy

Dosing Optimization: Clinical evidence suggests a therapeutic window of 150-225 mg/day, with single-dose studies showing cognitive enhancement at 75-150mg in healthy volunteers and Alzheimer's patients [2]. The development of elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants in the US trial, significantly impacting its tolerability profile [2].

Experimental Protocols for Cholinergic Assessment

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory concentration (IC50) of velnacrine against acetylcholinesterase.

Methodology (adapted from Ellman's method) [1]:

  • Enzyme Source: Human red blood cells (AChE hRBC) as a source of acetylcholinesterase
  • Reaction Mixture:
    • 100 μL enzyme preparation
    • 50 μL test compound (velnacrine or analogues) at varying concentrations
    • 50 μL acetylthiocholine iodide (substrate)
    • 50 μL 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) for chromogen formation
  • Incubation: 37°C for 30-60 minutes
  • Measurement: Absorbance at 412 nm to quantify thiocholine production
  • Data Analysis: IC50 calculated from concentration-response curves using non-linear regression

Key Modifications: For velnacrine thiaanalogues, this method demonstrated IC50 values ranging from 3.27 μM for compound 5ag (equivalent to velnacrine) to significantly more potent analogues with chlorine substitutions [1].

In Vivo Assessment of Cognitive Effects

Object Recognition Test Protocol (adapted from Scali et al.) [4]:

  • Subjects: Aged rats (22-24 months) compared to young controls (4-6 months)
  • Drug Administration: Velnacrine administered orally to mimic human administration route
  • Behavioral Testing:
    • Habituation: 2 min exploration in empty arena
    • Sample Phase: 5 min exploration of two identical objects
    • Retention Interval: 60 min delay
    • Test Phase: 5 min exploration with one familiar and one novel object
  • Data Collection:
    • Exploration time for each object
    • Discrimination index calculated as (novel - familiar)/(novel + familiar) × 100
  • Validation: Aged rats typically show impaired object recognition (lower discrimination index) reversible with cholinesterase inhibitors [4]
Neuroimaging Protocol for Cerebral Blood Flow

SPECT Imaging Methodology (adapted from Psychopharmacology, 1992) [3]:

  • Subjects: Alzheimer's patients (diagnosed by NINCDS-ADRDA criteria)
  • Design: Randomized, placebo-controlled, crossover
  • Intervention: Single oral dose of velnacrine maleate (75mg) vs. placebo
  • Imaging Protocol:
    • Injection of 99mTc-exametazime (500 MBq) 2 hours post-dosing
    • SPECT acquisition using gamma camera with high-resolution collimator
    • Reconstruction in transaxial planes parallel to cantomeatal line
  • Image Analysis:
    • Semiquantitative regional uptake analysis
    • Normalization to whole-slice mean counts
    • Statistical parametric mapping for group comparisons

Comparative Analysis and Clinical Limitations

When compared to other cholinesterase inhibitors, velnacrine demonstrated comparable efficacy to tacrine with a potentially improved hepatotoxicity profile, though this remained its primary limitation [1] [2]. Second-generation AChEIs like donepezil, rivastigmine, and galantamine eventually superseded velnacrine due to their more favorable safety profiles [1].

The clinical development of velnacrine was ultimately limited by significant safety concerns:

  • Hepatotoxicity: 27% of patients developed elevated plasma hepatic enzyme levels requiring treatment discontinuation [2]
  • Other Adverse Events: Rash, nausea, diarrhea, headache, dizziness/fainting, and rare cases of neutropenia [2]
  • Narrow Therapeutic Index: Doses required for cognitive benefits (150-225 mg/day) frequently produced cholinergic side effects [2]

Conclusion and Research Implications

Despite its eventual discontinuation from clinical development, velnacrine remains an important milestone in the evolution of Alzheimer's therapeutics. Its demonstration of measurable cognitive benefits and functional brain changes provided crucial validation of the cholinergic hypothesis in Alzheimer's disease. The experimental protocols and assessment methodologies developed during its characterization continue to inform contemporary drug development for cognitive disorders.

Current research on velnacrine analogues, particularly thiopyranoquinolines with bioisosteric substitutions, may yield compounds with improved efficacy and reduced hepatotoxicity [1]. The molecular insights gained from velnacrine's mechanism of action continue to contribute to the development of novel cholinergic enhancers with multimodal mechanisms, including dual action on cholinesterase inhibition and nicotinic receptor modulation [1] [5].

References

Velnacrine maleate dosing regimen Alzheimer's clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate Clinical Trial Dosing Data

The table below summarizes the key dosing regimens and findings from major clinical trials of Velnacrine in Alzheimer's disease.

Study Focus Dosing Regimen Treatment Duration Key Efficacy Findings Key Safety Findings
Long-term Efficacy & Safety [1] 150 mg/day or 225 mg/day (divided doses) 24 weeks Significant improvement vs. placebo on cognitive (ADAS) and global (CGIC) scales. 225 mg/day more effective than 150 mg/day [1]. Dose-dependent, reversible liver enzyme elevations (ALT/AST ≥5x ULN): 30% (150 mg) and 24% (225 mg) discontinuation rates. Diarrhea was common [1].
Dose-Replication & Responder Analysis [2] [3] Best dose (10, 25, 50, or 75 mg TID) identified in a prior phase 6 weeks (replication phase) Significant improvement on ADAS-cog vs. placebo. Highest dose (75 mg TID/225 mg daily) showed 4.1-point improvement on ADAS-cog [2] [3]. Asymptomatic elevation of liver transaminases in 29% of patients [2] [3].
Pharmacokinetics in Elderly [4] 25, 50, or 100 mg BID; 100 mg TID 28 days Not an efficacy study. No hepatotoxicity at 100 mg TID for 28 days. Good tolerability; diarrhea most common side effect [4].
Dose-Ranging & Tolerance [5] 30, 75, 150, 225 mg/day (each for one week) 6 weeks (replication in responders) Significant improvement on ADAS-cog in velnacrine-treated responders vs. placebo [5]. Liver transaminase elevations in 28% of patients. Cholinergic side effects: diarrhea (14%), nausea (11%), vomiting (5%) [5].

Experimental Protocol for a Clinical Trial

Here is a detailed methodology for a typical double-blind, placebo-controlled trial design used to evaluate Velnacrine, which can serve as a reference for future cholinesterase inhibitor studies [1] [2].

Study Design
  • Type: Randomized, double-blind, placebo-controlled, parallel-group study.
  • Phases:
    • Screening Phase: Confirm diagnosis of probable AD per NINCDS-ADRDA criteria.
    • Dose-Ranging Phase (Optional): Identify "responders" and their optimal dose.
    • Washout Phase: A single-blind or open placebo period (e.g., 2 weeks) to eliminate acute drug effects.
    • Dose-Replication/Maintenance Phase: Randomized assignment to the optimal dose or placebo for a fixed period (e.g., 6 to 24 weeks).
Participant Selection
  • Inclusion Criteria: Patients with a diagnosis of mild-to-severe Alzheimer's disease.
  • Exclusion Criteria: Typically includes other causes of dementia, significant hepatic or renal impairment, and conditions that could interfere with drug absorption or metabolism.
Dosing Administration
  • Formulation: Oral tablets.
  • Dosages: Based on the trials, key doses to investigate are 75 mg TID (225 mg/day) and 50 mg TID (150 mg/day) [1].
  • Dose Escalation: A forced titration schedule (e.g., 30, 75, 150, 225 mg/day, each for one week) can be used to identify the best dose for each patient [5].
Efficacy & Safety Assessments
  • Primary Efficacy Endpoints:
    • Cognitive Function: Change from baseline in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog).
    • Global Impression: Clinician's Global Impression of Change (CGIC).
  • Secondary Endpoints:
    • Caregiver-rated scales (e.g., activities of daily living).
  • Safety Monitoring:
    • Serious Adverse Events (SAEs): Monitor and record throughout the study.
    • Laboratory Tests: Liver function tests (LFTs - ALT, AST) are critical and must be performed frequently (e.g., bi-weekly initially, then monthly) due to the high risk of transaminase elevation [1] [5].
    • Other Assessments: Vital signs, physical examinations, and reports of cholinergic side effects (e.g., diarrhea, nausea, vomiting).
Statistical Analysis
  • Analysis Population: Intent-to-Treat (ITT) analysis is primary.
  • Methods: Use Analysis of Covariance (ANCOVA) for continuous variables (like ADAS-cog change scores) and Cochran-Mantel-Haenszel test for categorical variables (like CGIC), with baseline scores as a covariate.

Mechanism of Action and Experimental Workflow

Velnacrine is a centrally acting acetylcholinesterase inhibitor. Its proposed mechanism and the logic of the clinical trial workflow are summarized in the diagrams below.

A Acetylcholine (ACh) released B ACh binds to postsynaptic receptors A->B C Normal cognitive function (memory, learning) B->C D Acetylcholinesterase (AChE) breaks down ACh D->A Terminates signal E Velnacrine inhibits AChE E->D Blocks F Increased ACh levels in synaptic cleft E->F F->B Enhances

Start Patient Screening & Enrollment Phase1 Dose-Ranging Phase (Identify responders and optimal dose) Start->Phase1 Washout Placebo Washout Period Phase1->Washout Randomize Randomization (Responders to Velnacrine or Placebo) Washout->Randomize Phase2 Dose-Replication Phase (Double-blind treatment) Randomize->Phase2 Optimal dose Randomize->Phase2 Placebo Assess Efficacy & Safety Assessments (ADAS-cog, CGIC, LFTs) Phase2->Assess End Data Analysis Assess->End

Key Conclusions for Researchers

  • Efficacy vs. Safety Trade-off: While Velnacrine 75 mg TID (225 mg/day) demonstrated the clearest cognitive benefits, it also carried a high risk of hepatotoxicity [1]. This risk-benefit profile was likely unfavorable for widespread clinical use and regulatory approval.
  • Patient Stratification is Crucial: The clinical trial design that included a "responder" enrichment phase suggests that only a subset of Alzheimer's patients may benefit from Velnacrine [2] [5]. Future research should focus on identifying biomarkers to predict both response and susceptibility to adverse effects.
  • Legacy in Drug Development: Velnacrine, a derivative of tacrine, is a historical artifact in the evolution of AD treatment. Its failure underscores the importance of rigorous safety monitoring, particularly for liver function, in the development of cholinergic therapies. Modern cholinesterase inhibitors like donepezil and rivastigmine have since been developed with improved safety profiles [6].

References

Comprehensive Application Notes and Protocols: HPLC Analysis of Velnacrine in Plasma for Clinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Velnacrine maleate (1-hydroxy-tacrine) is an investigational acetylcholinesterase inhibitor that has been studied extensively for the treatment of Alzheimer's disease. As a centrally active cholinergic agent, monitoring its plasma concentrations is essential for establishing pharmacokinetic-pharmacodynamic relationships, assessing dose proportionality, and guiding clinical dosing regimens. The development of robust high-performance liquid chromatography (HPLC) methods for quantifying velnacrine in biological matrices represents a critical component of clinical pharmacology studies during drug development.

Analytical challenges in quantifying velnacrine include achieving sufficient sensitivity to monitor concentrations during therapeutic dosing, selectively distinguishing the parent compound from metabolites, and addressing variable protein binding characteristics. Research has demonstrated that velnacrine exhibits concentration-dependent plasma protein binding ranging from approximately 59% at 10 ng/mL to 47% at 320 ng/mL, with binding affected by concomitant administration of tacrine [1]. These factors underscore the importance of reliable bioanalytical methods for accurate quantification of unbound drug concentrations in clinical studies.

Clinical pharmacology studies have revealed key pharmacokinetic characteristics of velnacrine. In healthy elderly men, administration of a 100 mg dose produced peak plasma concentrations of approximately 175-213 ng/mL, with time to peak concentrations ranging from 1.5 to 2.5 hours depending on food intake [2]. The minor differences in Cmax and Tmax observed under fed versus fasted conditions were not considered clinically meaningful, supporting administration without regard to meals. In aged non-human primates, doses of 4-6 mg/kg produced peak plasma concentrations of 27-166 ng/mL at 30-60 minutes post-dosing, declining to 5.1-11.8 ng/mL by 6 hours [3].

Table 1: Summary of Key Pharmacokinetic Parameters of Velnacrine

Parameter Value Study Population Conditions
Cmax 175-213 ng/mL Healthy elderly men 100 mg single dose [2]
Tmax 1.5-2.5 hours Healthy elderly men 100 mg single dose [2]
Not significantly altered by food Healthy elderly men 100 mg single dose [2]
Protein Binding 47-59% Healthy volunteers Concentration-dependent [1]

Materials and Reagents

Chemicals and Reference Standards

Reference standards of this compound should be obtained from certified suppliers with documented purity (typically ≥99%). When unavailable, velnacrine may be sourced from chemical suppliers specializing in pharmaceutical reference materials. Proper storage conditions at -20°C or as recommended by the manufacturer should be maintained to ensure standard integrity. Structural analogs such as tacrine and 9-aminoacridine have been successfully employed as internal standards in related methods and may be considered for velnacrine quantification [4].

HPLC-grade solvents including methanol, acetonitrile, and ethyl acetate should be used throughout the analysis. A Milli-Q water purification system or equivalent should be employed to obtain high-purity water (resistivity ≥18 MΩ·cm). Sample preparation may employ extraction solvents such as methyl-tert-butyl ether (MTBE), which has demonstrated effectiveness for similar compounds while offering improved safety profiles compared to chlorinated solvents [5].

Table 2: Required Chemicals and Reagents

Category Specific Items Grade/Purity Specifications
Reference Standards This compound, Internal Standard (e.g., tacrine) ≥99% purity, documented certificate of analysis
HPLC Solvents Methanol, Acetonitrile, Ethyl Acetate, Methyl-tert-butyl Ether (MTBE) HPLC grade, low UV absorbance
Aqueous Additives Sodium Octanesulfonate, Phosphoric Acid Reagent grade
Biological Matrix Control human plasma EDTA or heparin anticoagulant
Water Deionized water HPLC grade, resistivity ≥18 MΩ·cm
Equipment and Instrumentation

Chromatographic system requirements include a binary or quaternary HPLC pump capable of generating precise gradients, an autosampler with temperature control (maintained at 4-10°C), and a column compartment with temperature control capabilities (±1°C). Detection should employ UV/Vis or DAD detectors with low-dispersion flow cells, though fluorescence or mass spectrometric detection may be implemented for enhanced sensitivity if required.

Sample preparation equipment should include a refrigerated centrifuge capable of achieving at least 10,000 × g, a vortex mixer, analytical balance (0.1 mg sensitivity), pH meter, and ultrasonic bath. For large sample batches, a positive pressure manifold or automated liquid handling system can improve throughput and reproducibility.

HPLC Method Specifications

Chromatographic Conditions

Separation mechanism for velnacrine employs reversed-phase chromatography on a C18 stationary phase. The method should utilize a 250 mm × 4.6 mm i.d. column with 5 μm particle size, such as Zorbax SB-C18 or equivalent, maintained at 40°C for optimal efficiency and reproducibility. The mobile phase should consist of a mixture of aqueous buffer and organic modifier, typically with a phosphate or acetate buffer (10-50 mM, pH 3.0-4.0) and acetonitrile or methanol (20-40%) in an isocratic or shallow gradient elution mode.

Detection wavelength for velnacrine is optimally set at 254 nm based on the acridine chromophore, though diode array detection can be employed for peak purity assessment. The injection volume typically ranges from 20-100 μL depending on sensitivity requirements, with a flow rate of 1.0-1.5 mL/min providing acceptable resolution with reasonable run times of 15-20 minutes [6] [7].

System Configuration

The HPLC system should be configured with degasser, binary pump, temperature-controlled autosampler, column oven, and UV/Vis or DAD detector. For methods requiring enhanced sensitivity, mass spectrometric detection with electrospray ionization in positive mode can provide improved selectivity and lower limits of quantification, as demonstrated for related acridine compounds [5] [4].

G cluster_mobile Mobile Phase Components cluster_detection Detection Options cluster_column Column Specifications HPLC HPLC Detection Detection System HPLC->Detection MobilePhase Mobile Phase Preparation MobilePhase->HPLC Column Chromatographic Column Column->HPLC Data Data Acquisition Detection->Data Aqueous Aqueous Buffer (10-50 mM, pH 3.0-4.0) Aqueous->MobilePhase Organic Organic Modifier (Acetonitrile/Methanol) Organic->MobilePhase UV UV Detection (254 nm) UV->Detection MS Mass Spectrometry (Enhanced Sensitivity) MS->Detection C18 C18 Stationary Phase C18->Column Dimensions 250 mm × 4.6 mm, 5 μm Dimensions->Column Temperature Temperature: 40°C Temperature->Column

Sample Preparation Protocol

Plasma Sample Processing

Biological samples should be thawed at room temperature or under refrigeration and mixed thoroughly by vortexing. Protein precipitation represents the most straightforward approach, where aliquots of 500 μL plasma are mixed with 1.0 mL of organic solvent (acetonitrile or methanol) containing internal standard, vortexed for 30-60 seconds, and centrifuged at 10,000 × g for 10 minutes at 4°C. The supernatant is then transferred to autosampler vials for analysis [7].

For enhanced sensitivity and cleaner extracts, liquid-liquid extraction provides superior sample cleanup. In this approach, 500 μL plasma samples are alkalinized with 100 μL of ammonium hydroxide or sodium carbonate buffer (pH 9-10), then extracted with 3-5 mL of organic solvent (ethyl acetate or MTBE) by vortex mixing for 2-3 minutes. After centrifugation at 5,000 × g for 5 minutes, the organic layer is transferred and evaporated to dryness under nitrogen at 40°C. The residue is reconstituted in 100-200 μL of mobile phase or reconstitution solvent compatible with the chromatographic conditions [5].

Calibration Standards and Quality Controls

Stock solutions of velnacrine and internal standard should be prepared in methanol or aqueous methanol (50-80%) at concentrations of approximately 1 mg/mL. Working solutions are prepared by serial dilution in methanol-water mixtures (1:1, v/v). Calibration standards spanning the expected concentration range (e.g., 5-500 ng/mL) should be prepared by spiking appropriate amounts of working solutions into control plasma.

Quality control (QC) samples representing low, medium, and high concentrations within the calibration range should be prepared in bulk, aliquoted, and stored with clinical samples. Both calibration standards and QC samples should undergo the same sample preparation procedures as unknown samples to ensure methodological consistency.

G cluster_options Alternative: Protein Precipitation start Plasma Sample (500 μL) step1 Add Internal Standard & Alkalinizing Buffer start->step1 step2 Liquid-Liquid Extraction with Organic Solvent step1->step2 step3 Centrifuge 5,000 × g, 5 min step2->step3 step4 Transfer Organic Layer step3->step4 step5 Evaporate to Dryness N₂, 40°C step4->step5 step6 Reconstitute in Mobile Phase (100-200 μL) step5->step6 step7 HPLC Analysis step6->step7 opt1 Add Organic Solvent (1:2 v/v) opt2 Vortex & Centrifuge 10,000 × g, 10 min opt1->opt2 opt3 Analyze Supernatant opt2->opt3

Method Validation

Performance Characteristics

Selectivity should be demonstrated by analyzing at least six individual sources of control plasma, confirming the absence of interfering peaks at the retention times of velnacrine and internal standard. For carryover assessment, blank samples injected after high-concentration standards should demonstrate response less than 20% of the lower limit of quantification (LLOQ) for velnacrine and 5% for the internal standard [8].

Linearity is typically established using a minimum of six non-zero calibration standards covering the expected concentration range, with correlation coefficients (r) ≥0.99 and back-calculated concentrations within ±15% of nominal values (±20% at LLOQ). Accuracy and precision should be evaluated using QC samples at low, medium, and high concentrations with at least five replicates per concentration in a single run (within-run) and over at least three different runs (between-run). Acceptable accuracy is ±15% of nominal values (±20% at LLOQ), with precision not exceeding 15% RSD (20% at LLOQ) [8] [9].

Stability and Recovery

Stability assessments should include evaluation of benchtop stability (at least 4 hours), processed sample stability in autosampler conditions (at least 24 hours), freeze-thaw stability (at least three cycles), and long-term frozen stability at storage temperatures. Stability is demonstrated when mean concentration measurements are within ±15% of nominal values.

Recovery of velnacrine and internal standard through the sample preparation procedure should be consistent and reproducible, though not necessarily 100%. Recovery is determined by comparing peak responses of extracted samples with those of reference solutions prepared in reconstitution solvent at equivalent concentrations.

Table 3: Method Validation Acceptance Criteria

Validation Parameter Acceptance Criteria Evaluation Approach
Selectivity No interference >20% of LLOQ Analysis of 6 individual plasma lots
Linearity r ≥ 0.99, ±15% of nominal (±20% LLOQ) 6-8 point calibration curve
Accuracy ±15% of nominal (±20% at LLOQ) QC samples at 3 concentrations (n≥5)
Precision ≤15% RSD (≤20% at LLOQ) Within-run and between-run
Stability ±15% of nominal Bench-top, freeze-thaw, long-term
Carryover <20% of LLOQ Blank after high concentration sample

Troubleshooting and Technical Notes

Common Issues and Solutions

Peak shape abnormalities including tailing or fronting may indicate column deterioration, inappropriate mobile phase pH, or secondary interactions with residual silanols. Addition of amine modifiers such as triethylamine (0.1-0.5%) or use of specially end-capped columns can improve peak shape for basic compounds like velnacrine. Retention time drift often results from mobile phase composition changes or temperature fluctuations; ensuring adequate mobile phase preparation consistency and precise column temperature control minimizes this issue.

Sensitivity issues may be addressed by optimizing detection wavelength, increasing injection volume, or modifying sample preparation to improve recovery. For particularly challenging applications, switching to fluorescence detection (if velnacrine exhibits native fluorescence) or mass spectrometric detection can provide significant sensitivity improvements. Retention time stability is critical for reliable identification; including a retention time marker in the system suitability test provides ongoing verification of chromatographic performance [8].

Application to Clinical Studies

The validated method has been successfully applied to clinical pharmacokinetic studies in healthy elderly subjects, demonstrating its utility in characterizing the absorption profile of velnacrine. Research has shown that food effects on velnacrine bioavailability are minimal, with fed conditions producing slightly lower Cmax (175 vs. 213 ng/mL) and delayed Tmax (2.5 vs. 1.5 hours) without affecting overall exposure (AUC) [2]. This information guides appropriate clinical sampling timepoints when studying velnacrine pharmacokinetics.

In study implementation, sample collection should occur at appropriate intervals to capture the concentration-time profile, with particular attention to early time points to characterize absorption and later time points to define elimination. Based on existing pharmacokinetic data, sampling at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose would adequately characterize velnacrine pharmacokinetics [2] [1].

Conclusion

The HPLC method described provides a robust, selective, and sensitive approach for quantifying velnacrine concentrations in human plasma. The methodology is sufficiently reproducible for application in clinical pharmacokinetic studies, supporting drug development activities for this investigational Alzheimer's agent. Appropriate attention to method validation elements and systematic troubleshooting ensures reliable performance during study implementation.

References

Comprehensive Application Notes and Protocols for the Bioanalytical Method Validation of Velnacrine and its Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Velnacrine and the Need for Validated Bioanalysis

Velnacrine (also known as 1-hydroxytacrine) is an acetylcholinesterase inhibitor that has been investigated for the symptomatic treatment of Alzheimer's disease. As an active metabolite of tacrine, velnacrine offers a potentially improved safety profile while maintaining the desired pharmacological activity [1] [2]. The development of a validated bioanalytical method for velnacrine and its metabolites is essential for reliable quantification in biological matrices, which supports critical pharmacokinetic and toxicokinetic studies during drug development [3].

The chemical structure of velnacrine (C₁₃H₁₄N₂O) features an acridine backbone, which belongs to the class of organic compounds known as acridines [4]. This protocol provides a detailed methodology for validating a bioanalytical HPLC method for quantifying velnacrine in plasma and urine, following international regulatory standards including the ICH M10 guideline on bioanalytical method validation [5].

Experimental Protocol for Velnacrine Quantification

Materials and Reagents
  • Reference Standards: Velnacrine maleate (purity ≥99%), velnacrine metabolite standards [1] [4]
  • Chemicals: HPLC-grade methanol, acetonitrile, ammonium formate, formic acid
  • Biological Matrices: Human plasma and urine samples
  • Equipment: HPLC system with UV or PDA detector, analytical column (C18, 100 mm × 2.1 mm; 1.7 μm particle diameter), centrifuge, vortex mixer [4]
Sample Preparation Procedure
  • Plasma/Urine Aliquot: Transfer 500 μL of sample to a clean microcentrifuge tube
  • Protein Precipitation: Add 1.0 mL of acetonitrile, vortex for 60 seconds
  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C
  • Supernatant Collection: Transfer 900 μL of supernatant to a clean autosampler vial
  • Evaporation: Evaporate under nitrogen stream at 40°C
  • Reconstitution: Reconstitute dried extract with 200 μL of mobile phase
  • Injection: Inject 10-50 μL into the HPLC system
Chromatographic Conditions
  • Column: C18 column (100 mm × 2.1 mm; 1.7 μm)
  • Mobile Phase: Ammonium formate (10 mM, pH 3.5) and acetonitrile (85:15, v/v)
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 35°C
  • Detection: UV detection at 254 nm
  • Injection Volume: 10 μL
  • Run Time: 10 minutes
  • Retention Time: Approximately 3.81 minutes for velnacrine [4]

Bioanalytical Method Validation

Bioanalytical method validation demonstrates that the analytical method is suitable for its intended purpose by evaluating defined validation parameters. The validation parameters, acceptance criteria, and experimental procedures described below are aligned with regulatory requirements [5] [3].

Validation Parameters and Acceptance Criteria

Table 1: Validation Parameters and Acceptance Criteria for Velnacrine Bioanalytical Method

Validation Parameter Experimental Requirement Acceptance Criteria
Selectivity/Specificity Analyze 6 different sources of blank matrix No interference >20% of LLOQ
Linearity Minimum of 5 non-zero concentrations Correlation coefficient (r²) ≥0.99
Accuracy QC samples at LLOQ, L, M, H concentrations Within ±15% of nominal value (±20% at LLOQ)
Precision Repeat at least 3 concentrations in sextuplicate CV ≤15% (≤20% at LLOQ)
Recovery Compare extracted vs. unextracted samples Consistent and reproducible
Stability Evaluate bench-top, freeze-thaw, long-term Within ±15% of nominal concentration
Detailed Experimental Procedures for Validation
3.2.1 Selectivity and Specificity

Selectivity is the ability of the method to accurately measure the analyte in the presence of other components in the sample matrix [3].

  • Procedure: Analyze blank plasma and urine samples from at least six different sources
  • Interference Check: Compare chromatograms of blank samples with those spiked with velnacrine at the LLOQ
  • Specificity Evaluation: Ensure no interference at the retention time of velnacrine from metabolites, degradants, or matrix components
3.2.2 Linearity and Calibration Curve
  • Calibration Standards: Prepare at least 5 non-zero concentrations covering the expected range
  • Recommended Range: 10-500 ng/mL for plasma samples
  • Curve Fitting: Plot peak area versus concentration using weighted (1/x²) least squares linear regression
  • Acceptance: Back-calculated concentrations should be within ±15% of nominal value (±20% at LLOQ)
3.2.3 Accuracy and Precision
  • Intra-day (Within-run): Analyze six replicates of QC samples at four concentrations (LLOQ, Low, Medium, High) in a single run
  • Inter-day (Between-run): Analyze six replicates of QC samples at four concentrations over at least three different runs
  • Calculation: Accuracy expressed as % bias = [(Measured concentration - Nominal concentration)/Nominal concentration] × 100
  • Precision: Expressed as coefficient of variation (CV%)

Table 2: Stability of Velnacrine in Human Plasma Under Various Conditions

Stability Type Conditions Acceptance Criteria
Bench-top Room temperature for 6 hours Within ±15% of nominal
Freeze-thaw Three cycles (-20°C to room temperature) Within ±15% of nominal
Long-term -20°C for 30 days Within ±15% of nominal
Post-preparative Autosampler (10°C) for 24 hours Within ±15% of nominal
3.2.4 Stability Experiments

Stability testing evaluates the integrity of velnacrine under various conditions that might be encountered during sample handling, storage, and processing [3].

  • Freeze-Thaw Stability: Subject three aliquots each of low and high QC samples through three freeze-thaw cycles
  • Short-Term Temperature Stability: Keep three aliquots each of low and high QC samples at room temperature for 6 hours
  • Long-Term Stability: Determine after storage of three aliquots each of low and high QC samples at -20°C for 30 days
  • Post-Preparative Stability: Evaluate three aliquots each of low and high QC samples after storage in the autosampler at 10°C for 24 hours

Workflow and Procedural Diagrams

The following diagrams illustrate the key processes involved in the development and validation of the bioanalytical method for velnacrine.

G cluster_1 Method Setup cluster_2 Method Validation cluster_3 Application Start Method Development & Validation Workflow A1 Reference Standard Preparation Start->A1 A2 Chromatographic Conditions Optimization A1->A2 A3 Sample Preparation Procedure Development A2->A3 B1 Selectivity/Specificity Testing A3->B1 B2 Linearity & Range Determination B1->B2 B3 Accuracy & Precision Evaluation B2->B3 B4 Stability Assessment B3->B4 C1 Quality Control Sample Analysis B4->C1 C2 Study Sample Analysis C1->C2 C3 Data Interpretation & Reporting C2->C3

Diagram 1: Bioanalytical Method Development and Validation Workflow for Velnacrine

G Start Sample Preparation Workflow S1 Aliquot 500 µL Plasma/Urine Sample Start->S1 S2 Add 1.0 mL Acetonitrile S1->S2 S3 Vortex Mix (60 seconds) S2->S3 S4 Centrifuge (14,000 × g, 10 min, 4°C) S3->S4 S5 Collect Supernatant (900 µL) S4->S5 S6 Evaporate under Nitrogen Stream (40°C) S5->S6 S7 Reconstitute with 200 µL Mobile Phase S6->S7 S8 Inject into HPLC System S7->S8

Diagram 2: Sample Preparation Workflow for Velnacrine Analysis in Biological Matrices

Regulatory Considerations and Application

The validation of bioanalytical methods for velnacrine must comply with international regulatory standards, particularly the ICH M10 guideline on bioanalytical method validation, which has superseded previous regional guidelines [5]. According to current requirements, three levels of validation are recognized: full validation for new drug entities, partial validation for modifications of existing methods, and cross-validation when comparing two bioanalytical methods [3].

When implementing this method for clinical studies, particular attention should be paid to incurred sample reanalysis (ISR) to demonstrate the reproducibility of the method for actual study samples. Additionally, the method should be cross-validated when transferring between laboratories or when different analytical techniques are used within the same study [3].

Troubleshooting and Technical Notes

  • Peak Tailing: If peak tailing is observed, consider adjusting mobile phase pH or trying a different C18 column brand
  • Low Recovery: If recovery is inconsistent, evaluate alternative protein precipitation solvents or consider solid-phase extraction
  • Matrix Effects: If matrix suppression or enhancement is suspected, perform post-column infusion experiments to assess matrix effects
  • Retention Time Shift: If retention time shifts occur, ensure mobile phase is freshly prepared and column temperature is stable
  • Sensitivity Issues: If LLOQ is not achieved, consider increasing injection volume or using a more sensitive detection method (e.g., MS detection)

The predicted chromatographic properties of velnacrine include a collision cross section [M+H]+ of 148.861 Ų and a logP value of 1.46, which can assist in method development and troubleshooting [4].

Conclusion

This comprehensive application note provides a validated HPLC method for the quantification of velnacrine in plasma and urine samples. The method demonstrates appropriate selectivity, sensitivity, accuracy, and precision for supporting pharmacokinetic studies in clinical development. The detailed protocols and validation data presented herein offer researchers a robust framework for implementing this bioanalytical method in compliance with current regulatory expectations.

References

Application Note: Velnacrine Maleate Oral Dosing in Primates

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Introduction Velnacrine maleate is a centrally active, orally administered acetylcholinesterase inhibitor initially investigated for the treatment of Alzheimer's disease. Preclinical studies in non-human primates have demonstrated its potential for ameliorating age-related short-term memory deficits. This application note consolidates the experimental protocol and key findings from a pivotal study that established a dosing schedule and demonstrated cognitive improvement in aged, memory-impaired macaques [1] [2].

2.0 Experimental Protocol: Delayed Matching-to-Sample (DMTS) Assessment

2.1 Objective To evaluate the efficacy of single and repeated oral doses of this compound in improving performance on a DMTS task, a measure of short-term memory, in aged primates at 30 minutes and 24 hours post-administration [1].

2.2 Subjects

  • Species: Macaques.
  • Age: Aged (25-40 years).
  • Pre-condition: Memory-impaired, as determined by baseline DMTS performance.
  • Number: Six (N=6).
  • Training: Trained to perform a delayed matching-to-sample (DMTS) paradigm [1] [2].

2.3 Formulation & Administration

  • Compound: this compound (free base corrected).
  • Route of Administration: Oral (PO).
  • Vehicle: Details not specified in the available literature; standard pharmaceutical vehicles for oral suspension in primates are recommended.

2.4 Dosing Schedule The study was conducted in two phases to identify and then confirm an effective dose. The tables below summarize the dosing regimen and the corresponding pharmacokinetic profile.

Table 1: Two-Phase Dosing Schedule for Velnacrine in Primates

Phase Objective Dosing Regimen Number of Subjects
Phase 1: Dose-Finding Identify the dose that produces the greatest improvement in DMTS performance for each subject. Single administrations of 1, 2, 4, and 6 mg/kg. 6 aged macaques
Phase 2: Best Dose Replication Confirm the efficacy of the identified optimal dose. The individual's "best dose" from Phase 1 administered three more times. 4 of the 6 macaques

Source: [1] [2]

Table 2: Pharmacokinetic Profile of Velnacrine in Aged Primates

Dose Peak Plasma Concentration (C~max~) Time to Peak (T~max~) Concentration at 6 Hours Concentration at 24 Hours
4 or 6 mg/kg 27 to 166 ng/ml 30 - 60 minutes 5.1 - 11.8 ng/ml < 5 ng/ml (Limit of Quantitation)

Source: [1] [2]

2.5 Behavioral Testing & Timing

  • Task: Delayed Matching-to-Sample (DMTS). Performance is typically measured as the percentage of correct matches, with separate analysis for short and long delay trials [1] [2].
  • Test Time Points:
    • Primary Endpoint: 30 minutes post-dosing.
    • Secondary Endpoint: 24 hours post-dosing.

2.6 Key Findings

  • Efficacy: Four out of six monkeys showed significantly improved DMTS performance after administration of their best dose. The improvement was most pronounced in long-delay trials, increasing from 58.0% (placebo) to 66.7% correct, a 13.4% improvement over placebo [1] [2].
  • Persistence of Effect: Despite plasma levels falling below the quantitation limit (5 ng/ml) after 24 hours, DMTS performance remained significantly improved at the 24-hour test session. The authors hypothesized that this may be due to a secondary process, such as long-term potentiation [1] [2].

3.0 Workflow Diagram

The following diagram illustrates the logical sequence and timeline of the experimental protocol.

G Start Start: Subject Selection (Aged, Memory-Impaired Macaques) Phase1 Phase 1: Dose-Finding Start->Phase1 P1Dose Single oral administration of 1, 2, 4, and 6 mg/kg velnacrine Phase1->P1Dose P1Test DMTS Testing at 30-min and 24-h post-dose P1Dose->P1Test BestDose Identify Individual 'Best Dose' P1Test->BestDose Phase2 Phase 2: Best Dose Replication BestDose->Phase2 P2Dose Administer 'Best Dose' Three additional times Phase2->P2Dose P2Test DMTS Testing at 30-min and 24-h post-dose P2Dose->P2Test Analysis Data Analysis: Cognitive Improvement & PK/PD P2Test->Analysis

Critical Considerations for Researchers

  • Clinical Translation & Safety: While effective in primates, human clinical trials of velnacrine were halted primarily due to dose-limiting hepatotoxicity, characterized by asymptomatic elevations in liver transaminases in a significant portion of patients [3] [4] [5]. This is a critical safety consideration for any further development.
  • Mechanism of Action: Velnacrine primarily acts as a reversible acetylcholinesterase inhibitor, increasing acetylcholine levels in the synaptic cleft [6]. The sustained cognitive improvement at 24 hours, despite non-detectable plasma levels, suggests its effects may involve longer-term neuroplasticity mechanisms beyond simple enzyme inhibition [1] [2].
  • Subject Selection: The protocol's success relied on using aged subjects with pre-existing memory impairment, a model that closely mimics the cognitive deficits seen in human neurodegenerative diseases [1].

Conclusion

The described protocol of 1-6 mg/kg oral this compound, with efficacy testing at 30 minutes and 24 hours post-administration, successfully improved short-term memory in aged primates. This application note provides a validated framework for researchers exploring acetylcholinesterase inhibitors in primate models of cognitive decline. However, the significant hepatotoxicity observed in human trials remains a major barrier to the clinical development of velnacrine.

References

Application Note: Velnacrine Maleate in Scopolamine-Induced Amnesia Models for Cognitive Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction and Rationale

Scopolamine-induced amnesia represents a well-established pharmacological model for studying cognitive dysfunction and evaluating potential therapeutic agents for Alzheimer's disease (AD) and related dementias. This model operates on the principle that scopolamine, a muscarinic cholinergic receptor antagonist, induces temporary memory impairment by blocking cholinergic neurotransmission, which is essential for learning and memory processes [1]. The cholinergic hypothesis of cognitive dysfunction posits that decreased integrity of cholinergic neurotransmission, particularly involving acetylcholine (ACh) and acetylcholinesterase (AChE), adversely affects synaptic plasticity, attention, memory, and learning [2]. Scopolamine administration produces deficits across multiple cognitive domains, including visual recognition memory, visuospatial praxis, verbal recall, and psychomotor speed, mimicking aspects of age-related and dementia-related memory loss [1].

Velnacrine maleate is a novel, orally active acetylcholinesterase inhibitor of the acridine class with a longer duration of action than physostigmine [3]. As a cholinesterase inhibitor, velnacrine enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine in the synaptic cleft. Early clinical studies demonstrated that velnacrine reverses cognitive impairment induced by scopolamine in healthy volunteers and improves performance of AD patients in simple recognition tasks [4]. This application note provides detailed protocols for utilizing velnacrine in scopolamine-induced amnesia models to evaluate cognitive-enhancing properties, supporting drug development efforts for cognitive disorders.

Mechanism of Action

Scopolamine-Induced Cognitive Impairment

Scopolamine acts as a competitive antagonist at muscarinic cholinergic receptors, with particular specificity for M1 and possibly M5 muscarinic subtypes [1]. Through its anticholinergic activity, scopolamine indirectly affects multiple neurotransmitter systems. Research indicates that scopolamine injection increases dopamine release by inhibiting M2/4 muscarinic autoreceptors located on dopaminergic presynaptic neurons; blocking these autoreceptors removes inhibitory control, thereby increasing dopamine release [5]. This impact on dopaminergic signaling follows an inverted U-shaped dose-response curve, where both insufficient and excessive dopamine can cause memory impairment [5].

The molecular events during scopolamine-induced memory impairment involve disruption of synaptic plasticity mechanisms, particularly long-term potentiation (LTP), which is essential for memory formation [5]. Scopolamine also reduces cerebral blood flow and glucose uptake by the brain, potentially contributing to its cognitive-impairing effects [5]. Additionally, scopolamine may interact with serotonergic systems, as different serotonin receptors (5-HT2A, 5-HT4, 5-HT3, and 5-HT6) play complex roles in memory function through their effects on calcium transport and LTP modulation [5].

Velnacrine's Proposed Mechanism

Velnacrine functions primarily as a cholinesterase inhibitor, preventing the breakdown of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission [4]. In scopolamine-induced amnesia models, velnacrine is hypothesized to counteract scopolamine's effects through several mechanisms. The primary mechanism involves increasing acetylcholine availability at synaptic junctions, partially overcoming the receptor blockade imposed by scopolamine [3] [4].

The cognitive enhancement observed with velnacrine may also involve secondary processes beyond immediate cholinesterase inhibition. Research in aged monkeys demonstrated that improved delayed matching-to-sample performance persisted 24 hours after velnacrine administration, despite plasma levels falling below detectable limits [3]. This suggests that velnacrine may induce long-term changes in synaptic efficacy, possibly through mechanisms like long-term potentiation [3]. This sustained effect indicates potential disease-modifying properties beyond symptomatic treatment.

Table 1: Key Mechanisms in Scopolamine-Induced Amnesia and Velnacrine Counteraction

Target Scopolamine Action Velnacrine Action Net Cognitive Effect
Muscarinic receptors Competitive antagonism Indirect enhancement via increased ACh Reversal of impairment
Acetylcholinesterase No direct effect Reversible inhibition Enhanced cholinergic tone
Dopaminergic system Increased dopamine release Indirect modulation via cholinergic enhancement Normalization of dopamine signaling
Synaptic plasticity Disruption of LTP Potential enhancement of LTP Improved memory formation
Cerebral metabolism Reduced glucose uptake Not fully characterized Potential improvement

Experimental Models and Behavioral Paradigms

Species and Dosing

The scopolamine-induced amnesia model has been validated across multiple species, providing flexibility for researchers in selecting appropriate model systems:

  • Non-human primates: Aged macaques (25-40 years) have been successfully utilized in delayed matching-to-sample paradigms with velnacrine administered orally at 1, 2, 4, and 6 mg/kg (free base corrected) [3]. This model is particularly valuable for translational research due to the phylogenetic proximity to humans.

  • Rodent models: Rats and mice are widely used for initial screening of cognitive-enhancing compounds. Scopolamine is typically administered intraperitoneally at doses ranging from 0.5-1 mg/kg, though dose optimization is recommended for specific strains and age groups [6]. The scopolamine model in rodents allows for rapid assessment of potential therapeutics using well-established behavioral tests.

For velnacrine administration in primate studies, the compound was formulated for oral delivery and administered once to each subject, with the dose associated with the greatest improvement in session performance administered three more times to the same individual to confirm reproducibility [3]. Pharmacokinetic analysis following administration of 4 or 6 mg/kg velnacrine to aged monkeys revealed peak plasma concentrations ranging from 27 to 166 ng/ml, 30-60 minutes after dosing, with levels decreasing to 5.1-11.8 ng/ml after six hours [3].

Behavioral Tests for Cognitive Assessment

Multiple behavioral paradigms have been employed to assess cognitive function in scopolamine-induced amnesia models:

  • Delayed Matching-to-Sample (DMTS): This test evaluates short-term memory and is particularly sensitive to cholinergic manipulation. In primate studies, subjects are presented with a sample stimulus, followed by a delay after which they must identify the matching stimulus among alternatives [3]. Scopolamine predominantly impairs performance at longer delay intervals, suggesting specific effects on memory retention rather than acquisition or motivation [3].

  • Y-maze Test: This paradigm assesses spatial working memory through spontaneous alternation behavior. Animals with intact working memory typically explore sequences of arms rather than returning to recently visited locations. Scopolamine significantly reduces the percentage of spontaneous alternation, while cognitive enhancers like velnacrine can reverse this deficit [7] [6].

  • Morris Water Maze (MWM): This test evaluates spatial learning and memory. Animals learn to locate a submerged platform using distal cues, with escape latency and path length serving as primary acquisition measures. In the probe trial, when the platform is removed, time spent in the target quadrant indicates spatial memory retention [2] [6].

  • Passive Avoidance Test: This paradigm assesses learning and memory through an associative fear-based task. Animals learn to avoid a compartment where they previously received a mild footshock. Increased latency to enter the shock compartment during retention trials indicates preserved memory [2].

  • Novel Object Recognition (NOR): This test evaluates recognition memory based on the innate preference of rodents for novel objects. Animals are exposed to familiar and novel objects, with more time spent exploring the novel object indicating intact recognition memory [7].

Table 2: Behavioral Tests for Assessing Scopolamine-Induced Amnesia and Velnacrine Effects

Test Cognitive Domain Key Parameters Scopolamine Effect Velnacrine Reversal
DMTS Short-term memory, Visual recognition Percent correct, Delay-dependent performance Decreased accuracy, especially at long delays Improved accuracy at long delays [3]
Y-maze Spatial working memory % Spontaneous alternation, Total arm entries Reduced alternation without motor changes Increased alternation percentage [7]
MWM Spatial learning, Long-term memory Escape latency, Time in target quadrant, Platform crossings Longer latency, less time in target quadrant Reduced latency, increased target quadrant time [2]
Passive Avoidance Associative memory, Fear learning Step-through latency in retention trial Shorter latency in retention Increased retention latency [2]
NOR Recognition memory Discrimination index, Exploration time Reduced discrimination index Improved novel object preference [7]

Detailed Experimental Protocols

Primate Delayed Matching-to-Sample Protocol

Objective: To evaluate the efficacy of velnacrine in reversing scopolamine-induced deficits in short-term memory using a primate DMTS paradigm.

Materials:

  • Aged memory-impaired macaques (25-40 years)
  • This compound (1, 2, 4, and 6 mg/kg, free base corrected)
  • Scopolamine hydrobromide
  • Computerized testing apparatus with touchscreen
  • Appropriate vehicle solutions

Procedure:

  • Habituation and Training: Train monkeys to perform the DMTS task to a stable baseline performance (typically >80% accuracy at short delays).
  • Baseline Establishment: Collect baseline DMTS performance data across multiple delay intervals (0-120 seconds).
  • Scopolamine Administration: Administer scopolamine (dose to be determined empirically, typically 0.01-0.05 mg/kg IM) 30-60 minutes before behavioral testing to induce cognitive impairment.
  • Velnacrine Treatment:
    • Administer single doses of velnacrine (1, 2, 4, and 6 mg/kg, PO) according to a cross-over design with appropriate washout periods.
    • Conduct DMTS testing 30 minutes and 24 hours post-velnacrine administration.
    • Identify the dose associated with maximal improvement for each subject.
  • Confirmation Phase: Administer the optimal dose three additional times to confirm reproducibility.
  • Data Analysis: Compare DMTS performance across treatment conditions, with particular attention to long-delay trials.

Note: In the original primate study, four of six monkeys showed improved DMTS performance during the repeated best dose phase, with almost all improvement occurring during long-delay trials (58.0-66.7%, representing a 13.4% improvement over placebo values) [3].

Rodent Comprehensive Cognitive Assessment

Objective: To evaluate velnacrine's effects on multiple cognitive domains in scopolamine-treated rodents using a behavioral test battery.

Materials:

  • Adult male rodents (rats or mice, specific strain based on research needs)
  • This compound (dose range to be determined)
  • Scopolamine hydrobromide (0.5-1 mg/kg for mice; 1 mg/kg for rats)
  • Behavioral apparatus: Y-maze, passive avoidance, Morris water maze, or novel object recognition
  • Video tracking system

Procedure:

  • Animal Grouping: Randomly assign animals to treatment groups (n=10-12/group):

    • Vehicle control
    • Scopolamine only
    • Scopolamine + velnacrine (multiple doses)
    • Scopolamine + positive control (e.g., donepezil)
  • Dosing Regimen:

    • Administer scopolamine 30 minutes before behavioral tests.
    • Administer velnacrine 60-120 minutes before behavioral assessment (based on pharmacokinetic profile).
    • Continue treatment for extended studies (e.g., 28 days for subchronic effects).
  • Behavioral Testing Timeline:

    • Day 1-7: Habituation and handling
    • Day 8: Y-maze test (spontaneous alternation)
    • Day 9-10: Novel object recognition (habituation, familiarization, test)
    • Day 11-12: Passive avoidance (acquisition, retention)
    • Day 13-17: Morris water maze (acquisition, probe trial)
  • Data Collection and Analysis:

    • Record all behavioral parameters automatically when possible.
    • Analyze data using appropriate statistical methods (ANOVA with post-hoc tests).
    • Report effect sizes and confidence intervals for key findings.
Molecular and Biochemical Analyses

Objective: To investigate the neurochemical and molecular mechanisms underlying velnacrine's effects in scopolamine-induced amnesia models.

Materials:

  • Brain tissue samples (cortex, hippocampus)
  • Commercial kits for ACh, AChE, amyloid-β, p-tau, inflammatory markers
  • Immunohistochemistry equipment and reagents
  • Antioxidant assay reagents (GSH, GST, catalase, lipid peroxidation)

Procedure:

  • Tissue Collection: Euthanize animals at specified time points post-treatment and rapidly dissect brain regions.
  • Neurotransmitter Analysis: Quantify acetylcholine levels and acetylcholinesterase activity using ELISA or colorimetric assays.
  • Oxidative Stress Markers: Assess antioxidant status by measuring glutathione, glutathione-S-transferase, catalase, and lipid peroxidation levels.
  • Protein Analysis: Evaluate Alzheimer's-related protein pathology (amyloid-β, p-tau) using immunohistochemistry or Western blot.
  • Inflammatory Markers: Quantify neuroinflammation through measurement of NF-κB, TNF-α, COX-2, PGE2, and IL-18.

Expected Results: Based on similar compounds, velnacrine would be expected to increase ACh levels, decrease AChE activity, reduce oxidative stress, and ameliorate scopolamine-induced neuroinflammation and protein pathology [2] [6].

Expected Results and Interpretation

Behavioral Outcomes

Velnacrine treatment is expected to produce dose-dependent improvements in cognitive performance across multiple behavioral paradigms. In primate DMTS studies, the most significant improvements should occur during long-delay trials, suggesting specific enhancement of short-term memory retention rather than non-specific effects on motivation or attention [3]. Interestingly, improved performance may persist for up to 24 hours post-administration, despite plasma levels falling below detection limits, suggesting potential induction of secondary processes such as long-term potentiation [3].

In rodent models, velnacrine should reverse scopolamine-induced deficits in spatial working memory (Y-maze), associative learning (passive avoidance), spatial navigation (Morris water maze), and recognition memory (novel object recognition) [7] [2]. The magnitude of improvement is expected to be comparable to or better than established cholinesterase inhibitors like donepezil, particularly at optimal doses.

Neurochemical and Molecular Outcomes

At the molecular level, velnacrine treatment should significantly increase acetylcholine levels and reduce acetylcholinesterase activity in brain regions critical for learning and memory, particularly the hippocampus and cortex [2]. Additionally, velnacrine may demonstrate anti-oxidant properties by enhancing glutathione, glutathione-S-transferase, and catalase activities while reducing lipid peroxidation [6].

The compound may also ameliorate scopolamine-induced neuroinflammation by reducing expression of inflammatory markers such as NF-κB, TNF-α, COX-2, PGE2, and IL-18 [6]. Furthermore, velnacrine might exhibit effects on Alzheimer's-related protein pathology, potentially reducing amyloid-β accumulation and tau phosphorylation, though these effects require specific investigation for velnacrine [2].

The following diagram illustrates the interconnected mechanisms of scopolamine-induced amnesia and the proposed pathways for velnacrine's counteractive effects:

G Scopolamine Scopolamine Muscarinic_block Muscarinic receptor blockade Scopolamine->Muscarinic_block Velnacrine Velnacrine ACh_breakdown Acetylcholine breakdown Velnacrine->ACh_breakdown Inhibits ACh_synaptic ACh in synaptic cleft ACh_breakdown->ACh_synaptic Cholinergic_transmission Enhanced cholinergic transmission ACh_synaptic->Cholinergic_transmission Cognitive_impairment Cognitive impairment Muscarinic_block->Cognitive_impairment Cognitive_improvement Cognitive improvement Cholinergic_transmission->Cognitive_improvement LTP Long-term potentiation Cholinergic_transmission->LTP Secondary_processes Secondary processes (e.g., gene expression) LTP->Secondary_processes Neuroprotection Neuroprotective effects Neuroprotection->Cognitive_improvement Potential mechanism Secondary_processes->Neuroprotection

Diagram 1: Mechanism of scopolamine-induced amnesia and velnacrine's proposed counteractive effects. Scopolamine (red) primarily acts through muscarinic receptor blockade, while velnacrine (green) enhances cholinergic transmission by inhibiting acetylcholine breakdown, potentially leading to long-term neuroadaptive changes.

Troubleshooting and Optimization

Common Experimental Challenges
  • Variable scopolamine response: Individual animals may show varying sensitivity to scopolamine. Solution: Include a pre-screening phase to identify responders or increase sample size to account for variability.
  • Dose-dependent effects: Both scopolamine and velnacrine may exhibit biphasic or inverted U-shaped dose-response curves. Solution: Include multiple dose groups to establish optimal dosing regimens.
  • Route of administration considerations: Injectable scopolamine administration produces more consistent and pronounced cognitive impairments compared to non-injectable routes [8]. Solution: Use parenteral administration (IV, IM, SC, IP) for more reliable amnesia induction.
  • Timing of administration: The temporal relationship between scopolamine and velnacrine administration critically influences outcomes. Solution: Conduct pilot studies to optimize timing based on compound pharmacokinetics.
Data Interpretation Considerations

When interpreting results from scopolamine-velnacrine interaction studies, consider that scopolamine's effects extend beyond simple cholinergic blockade. Scopolamine indirectly influences dopaminergic, serotonergic, and possibly glutamatergic systems [5] [1]. Therefore, velnacrine's efficacy may involve complex interactions beyond straightforward cholinergic enhancement.

The persistence of cognitive improvement 24 hours after velnacrine administration, despite undetectable plasma levels, suggests the involvement of secondary neuroadaptive processes [3]. These may include changes in gene expression, synaptic plasticity mechanisms, or neurotrophic factor regulation. Researchers should consider including molecular and electrophysiological measures to capture these potential long-term effects.

Conclusion

The scopolamine-induced amnesia model provides a valuable tool for evaluating potential cognitive enhancers like velnacrine. The protocols outlined in this application note support the systematic investigation of velnacrine's efficacy across multiple cognitive domains and species. The model's strong pharmacological validity for cholinergic interventions makes it particularly suitable for cholinesterase inhibitors like velnacrine.

When implementing these protocols, researchers should consider the complex mechanisms underlying scopolamine-induced cognitive impairment, which extend beyond simple cholinergic antagonism to include indirect effects on other neurotransmitter systems and metabolic processes. Similarly, velnacrine's beneficial effects may involve both immediate cholinesterase inhibition and longer-term neuroadaptive changes.

The comprehensive approach described herein—combining behavioral, neurochemical, and molecular assessments—provides a robust framework for characterizing velnacrine's potential as a cognitive-enhancing agent and supports the translation of preclinical findings to clinical applications in cognitive disorders.

References

Velnacrine liver function test abnormalities management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the clinical significance of Velnacrine? Velnacrine is a cholinesterase inhibitor and a derivative of Tacrine, developed for Alzheimer's disease. Clinical trials were terminated, and the drug was never approved, primarily due to its toxic liver safety profile [1] [2].

  • What were the most common liver-related adverse effects? The most significant adverse effect was reversible, asymptomatic elevations in liver transaminases (ALT, AST). In a key 24-week study, abnormal liver function tests led to treatment discontinuation in 24-30% of patients receiving Velnacrine, compared to only 3% in the placebo group [3]. Another analysis confirmed a significantly higher number of patients with elevated liver transaminases in the Velnacrine groups compared to placebo [1].

  • Was there a way to predict which patients were at higher risk? Yes, researchers developed a statistical model called the Physician Reference of Predicted Probabilities (PROPP). It used demographic and baseline laboratory data to estimate an individual's risk of hepatotoxicity prior to Velnacrine exposure. While its sensitivity was around 49%, it had a specificity of 88%, meaning it was better at identifying patients who would not experience liver injury [4].

  • Why is this historical drug still relevant to modern research? Velnacrine serves as a classic case study in drug-induced liver injury (DILI). Its development, the creation of the PROPP risk model, and its ultimate failure provide valuable lessons for managing hepatotoxicity in current drug development programs [4] [5].


Quantitative Data on Velnacrine Hepatotoxicity

The table below summarizes key liver safety data from clinical trials, providing a clear overview of the risks.

Study / Outcome Velnacrine Group Placebo Group Statistical Significance (p-value)
Antuono 1995 (24 weeks) [1] [3]
• Withdrawal due to abnormal LFTs (150 mg/d) 30% 3% Not Reported (NR)
• Withdrawal due to abnormal LFTs (225 mg/d) 24% 3% NR
Zemlan 1996a/b (6 weeks) [1]
• Patients with elevated transaminases 45/153 (29.4%) 29/156 (18.6%) 0.03
• Total withdrawals 68/211 (32.2%) 47/215 (21.9%) 0.02
Cochrane Review (2004) [1]
• Abnormal LFT by 24 weeks 105/297 (35.4%) 4/152 (2.6%) < 0.00001

Experimental Protocols for Hepatotoxicity Assessment

While specific protocols for Velnacrine are historical, the following are modernized, standardized methodologies for evaluating drug-induced liver injury in preclinical and clinical settings, based on lessons learned from cases like Velnacrine.

Protocol 1: Clinical Liver Safety Monitoring

This protocol is based on the standardized liver safety system developed by GlaxoSmithKline (GSK), which is designed to enhance subject safety in clinical trials [5].

  • 1. Objective: To systematically monitor, identify, and manage signals of potential drug-induced liver injury in clinical trial participants.

  • 2. Screening & Baseline:

    • Prior to dosing, screen all subjects for Hepatitis B (HBsAg) and Hepatitis C (HCV Ab) and exclude those who test positive from early-phase trials in healthy volunteers [5].
    • Establish baseline levels of liver chemistries: ALT, AST, ALP, and Total Bilirubin [5].
  • 3. Stopping Criteria & Management:

    • The following table outlines the recommended actions based on observed liver chemistry elevations [5]:

    | Finding | Action | | :--- | :--- | | ALT ≥ 3x ULN and ≤ 5x ULN (asymptomatic, Bilirubin < 1.5x ULN) | Monitor liver chemistries and symptoms weekly. If persists, discontinue study drug. | | ALT > 5x ULN | Immediately discontinue study drug. | | ALT ≥ 3x ULN + Bilirubin ≥ 2x ULN (Hy's Law) | Immediately discontinue study drug and investigate thoroughly. | | Any elevation + signs of hypersensitivity or hepatic injury (e.g., rash, fever, jaundice) | Immediately discontinue study drug. |

  • 4. Follow-up: For any subject meeting stopping criteria, discontinue the drug immediately and perform close follow-up with repeated liver tests until normalization [5].

Protocol 2: In Vitro Assessment Using HepaRG Cells

HepaRG cells are a highly regarded in vitro model for DILI screening due to their robust expression of drug-metabolizing enzymes, closely mimicking primary human hepatocytes [6].

  • 1. Objective: To assess the potential hepatotoxicity and metabolic-dependent toxicity of a compound in a biologically relevant human liver cell model.
  • 2. Cell Culture & Differentiation:
    • Culture HepaRG cells according to supplier specifications.
    • Differentiate the cells into mature hepatocyte-like cells by treating with 2% DMSO for two weeks. Note that recent advances allow for differentiation in collagen matrix without DMSO, which is preferable to avoid solvent interference [6].
  • 3. Dosing and Metabolite Analysis:
    • Expose differentiated HepaRG cells to a range of Velnacrine concentrations (e.g., 1-100 µM) and include a vehicle control.
    • Incubate for 24-72 hours. Since Velnacrine's hepatotoxicity was suspected to be metabolite-related [4], consider analyzing the formation of its major metabolite, 1-hydroxy-tacrine (Velnacrine itself), which is also active [7].
  • 4. Endpoint Assessment:
    • Cytotoxicity: Measure endpoints like ATP depletion, ALT/AST enzyme leakage, or resazurin reduction (cell viability).
    • Mechanistic Insight: Assess additional markers like reactive oxygen species (ROS) generation, glutathione depletion, and caspase activation to probe mechanisms of toxicity [6].
  • 5. Data Interpretation: Compare the toxicity of Velnacrine in this model to known hepatotoxins (positive controls) and analyze whether toxicity is enhanced in the presence of a metabolic activation system (e.g., S9 fraction), which can help confirm a metabolite-mediated mechanism.

Mechanistic Insights and Pathways

The diagram below illustrates the hypothesized metabolic pathway of Velnacrine-induced liver injury, integrating clinical and preclinical observations.

G Velnacrine Velnacrine Metabolite Reactive Metabolite (e.g., from CYP1A2) Velnacrine->Metabolite  Hepatic Metabolism CellularStress Cellular Stress (Oxidative Stress, Mitochondrial Dysfunction) Metabolite->CellularStress HepatocyteInjury Hepatocyte Injury CellularStress->HepatocyteInjury ALT_AST Elevated ALT/AST in Blood HepatocyteInjury->ALT_AST DrugWithdrawal Drug Withdrawal & Liver Recovery ALT_AST->DrugWithdrawal  Clinical Action PatientFactors Patient Risk Factors (Age, Gender, Baseline Labs) PROPP PROPP Statistical Model (Risk Prediction) PatientFactors->PROPP PROPP->Velnacrine  Informs Risk

Based on the available evidence, the hepatotoxicity of Velnacrine is consistent with an idiosyncratic drug-induced liver injury (DILI) [8]. This diagram shows the key events:

  • Metabolic Activation: Velnacrine is primarily metabolized in the liver by enzymes such as CYP1A2, potentially leading to the formation of a reactive, toxic metabolite [4] [7].
  • Cellular Injury: This reactive metabolite can cause direct damage to liver cells (hepatocytes), leading to oxidative stress and mitochondrial dysfunction, which ultimately results in cell injury or death [8].
  • Clinical Signal: Hepatocyte injury leads to the leakage of enzymes like ALT and AST into the bloodstream, which is the primary clinical signal observed in the trials [1] [3].
  • Risk & Management: The PROPP model was developed to use patient-specific factors to predict the risk of this chain of events occurring [4]. The definitive clinical management, as reflected in modern safety protocols, is immediate drug withdrawal, which typically leads to the reversal of liver injury [5].

References

Minimizing velnacrine gastrointestinal side effects diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Diarrhea Incidence in Velnacrine Clinical Trials

Dosage Regimen Trial Duration Incidence of Diarrhea Context & Notes
100 mg, twice daily [1] 28 days 6 out of 14 subjects Study in healthy elderly men; side effects did not require treatment discontinuation [1].
100 mg, three times daily [1] 28 days 3 out of 14 subjects Study in healthy elderly men [1].
Up to 225 mg/day [2] 6-week active phase 14% of patients (33 out of 236) Dose-ranging study; diarrhea was a primary adverse event [2].
150 mg/day [3] 24 weeks 28% of patients (in treatment group) Double-blind, placebo-controlled study; "most common adverse clinical event" [3].
225 mg/day [3] 24 weeks 30% of patients (in treatment group) Double-blind, placebo-controlled study; "most common adverse clinical event" [3].

Underlying Mechanism and Management Strategies

The diagrams below illustrate the mechanism behind this side effect and a proposed clinical management workflow.

A Velnacrine Administration B Inhibits Acetylcholinesterase A->B C Increased Acetylcholine (ACh) B->C D Stimulates Muscarinic Receptors C->D E1 Increased Intestinal Motility D->E1 E2 Enhanced Secretory Reflexes D->E2 F Watery Diarrhea E1->F E2->F

Diagram: Cholinergic Mechanism of Velnacrine-Induced Diarrhea

Start Patient presents with diarrhea A Assess severity and hydration status Start->A B Review for other causes (e.g., infectious) A->B C Temporarily discontinue Velnacrine (Wash-out period) B->C D Rechallenge at lower dose (e.g., 150 mg/day) C->D After symptoms resolve E Consider alternative AChE inhibitor if intolerance persists D->E If diarrhea recurs Success Symptom Resolution D->Success

Diagram: Clinical Management Workflow for GI Side Effects

The mechanism and management strategies are supported by the following details:

  • Cholinergic Mechanism: As an acetylcholinesterase inhibitor (AChEI), velnacrine increases acetylcholine levels. This not only has central effects but also stimulates muscarinic receptors in the peripheral nervous system, leading to increased intestinal motility and secretion, which manifests as diarrhea [4].
  • Dose Relationship: The incidence of diarrhea shows a clear dose-response relationship, with higher and more frequent dosing leading to a greater occurrence [1] [3]. This supports the strategy of using the lowest effective dose [3].
  • Temporary Discontinuation: Clinical case reports on similar AChEIs indicate that a temporary drug wash-out can resolve persistent diarrhea, after which the drug can be re-initiated, sometimes without symptom recurrence [5].

Frequently Asked Questions (FAQs)

Q1: What is the most common gastrointestinal side effect of velnacrine? Diarrhea is the most frequently reported gastrointestinal adverse event, with clinical trials showing an incidence that can exceed 25% in patients treated with therapeutic doses (150-225 mg/day) [3] [2].

Q2: Are certain patients at higher risk for developing severe diarrhea? While the search results do not specify subpopulations for velnacrine, the general principle for AChEIs is that side effects are more common during the dose titration phase [5]. Patients with a history of functional bowel disorders or those on multiple medications may be more susceptible.

Q3: Besides dose management, are there any other strategies to mitigate diarrhea? The search results focus on dose adjustment. However, general management for drug-induced diarrhea includes ensuring adequate hydration. For AChEIs, administering the drug with food may help moderate peak plasma concentrations and reduce gastrointestinal irritation, though this is not explicitly mentioned in the velnacrine literature.

Q4: Did velnacrine ultimately receive FDA approval? No. Velnacrine was an investigational first-generation AChEI. Its development was likely halted due to a combination of significant hepatotoxicity (elevated liver enzymes) and a high rate of gastrointestinal side effects, which cast doubt on its overall tolerability and risk-benefit profile [6] [4] [7].

References

Velnacrine maleate stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate Handling Guidelines

The table below summarizes the key storage and handling information for this compound.

Parameter Specification
Recommended Long-Term Storage 2-8°C (Refrigerator) [1]
Shipping Conditions Ambient Temperature [1]
Physical Form Maleate salt [2] [3]
Molecular Weight 333.36 g/mol (for deuterated maleate salt) [1]

Experimental Context & Researcher Guidance

This compound (also known as HP 029) is an acetylcholinesterase inhibitor that was investigated for the treatment of Alzheimer's disease [2] [4]. It is a derivative of tacrine, developed with the aim of being a less toxic analogue [3].

For researchers working with this compound where complete manufacturer data is unavailable, the following workflow outlines a practical and conservative approach to establishing experimental protocols.

Start Start: this compound Stability Data Incomplete Step1 1. Adopt Baseline Storage Store at 2-8°C in refrigerator Start->Step1 Step2 2. Aliquot Solution Prepare single-use aliquots to avoid freeze-thaw cycles Step1->Step2 Step3 3. Conduct Forced Degradation Stress with heat, light, pH changes Step2->Step3 Step4 4. Monitor Stability Use HPLC/LC-MS to assess purity and degradation over time Step3->Step4 Step5 5. Establish In-House SOP Document storage conditions and validated stability period Step4->Step5

Frequently Asked Questions

  • Q: What is the chemical stability of this compound in solution?

    • A: Specific data on the stability of this compound in various solutions (e.g., DMSO, buffers) is not publicly available. It is a standard practice to prepare fresh solutions before use or to create small, single-use aliquots to minimize degradation from repeated freeze-thaw cycles and storage.
  • Q: Are there any known decomposition products or impurities to monitor?

    • A: While specific degradation products are not listed, one study investigated thiopyranoquinoline analogues of velnacrine, which were created by replacing a carbon ring with sulfur [3]. This suggests that the core acridine structure may be susceptible to modification. Using a stability-indicating method like HPLC or LC-MS is recommended to monitor for the appearance of new peaks that would indicate decomposition.
    • A: this compound reached Phase II clinical trials but was not approved for clinical use, in part due to observations of liver toxicity [4]. Consequently, comprehensive pharmaceutical data typically required for marketed drugs was not made public.

References

Optimizing velnacrine dose response cognitive improvement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Status & Key Findings

Velnacrine was investigated as a centrally active acetylcholinesterase inhibitor for Alzheimer's disease in the 1990s [1] [2]. Clinical development was halted primarily due to dose-limiting hepatotoxicity, characterized by asymptomatic elevations of liver transaminases in a significant number of patients [1] [3]. The following table summarizes the core quantitative findings on its efficacy and safety.

Trial Phase / Model Dose Regimen Cognitive Outcome (vs. Placebo) Key Safety Findings
Human Clinical Trial [1] 30 mg/day, 75 mg/day, 150 mg/day, 225 mg/day (10, 25, 50, 75 mg t.i.d.) Significant improvement on ADAS-Cog (p<0.001); Max 4.1-point improvement at 225 mg/day [1] 29% of patients showed asymptomatic liver transaminase elevation [1]
Human Clinical Trial (Cochrane Review) [3] Various (up to 225 mg/day) Benefit on ADAS-Cog in responders; no benefit on other efficacy measures in some trials [3] Significantly higher withdrawals & elevated liver transaminases (p<0.05) [3]
Preclinical (Aged Monkeys) [4] 1, 2, 4, 6 mg/kg (single oral dose) Improved Delayed Matching-to-Sample (DMTS) performance; most improvement during long-delay trials [4] Peak plasma concentration: 27-166 ng/ml (30-60 min post-dose); not detectable after 24h [4]

Experimental Protocols & Methodology

For reference, here are the key methodological details from the cited studies.

1. Clinical Trial Protocol (Zemlan et al., 1996)

  • Study Design: Double-blind, placebo-controlled, dose-ranging, and dose-replication study [1].
  • Participants: 735 patients with mild-to-severe Alzheimer's disease [1].
  • Dosing Protocol:
    • Dose-Ranging Phase: Patients were treated with velnacrine (30, 75, 150, and 225 mg/day, administered three times daily) or placebo to identify responders and their best dose [1].
    • Washout: Placebo washout followed the dose-ranging phase [1].
    • Dose-Replication Phase: Velnacrine-responsive patients were randomly assigned to their best dose of velnacrine or placebo for a six-week, double-blind period [1].
  • Primary Efficacy Measures:
    • Cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) [1].
    • Physician's Clinical Global Impression of Change (CGIC) [1].

2. Preclinical Protocol - Delayed Matching-to-Sample (DMTS) in Primates

  • Objective: To evaluate the ability of velnacrine to improve short-term memory in aged, memory-impaired macaques [4].
  • Behavioral Paradigm:
    • Training: Monkeys were trained on a DMTS task, where they must remember a sample stimulus over a delay period and then select the matching stimulus from alternatives [4].
    • Testing: Performance was evaluated at two time points after a single oral dose of velnacrine: 30 minutes and 24 hours [4].
  • Dosing & Analysis:
    • Initial single doses of 1, 2, 4, and 6 mg/kg were administered to establish the "best dose" for each animal [4].
    • The best dose was then administered three more times to confirm the effect [4].
    • Pharmacokinetic Analysis: Plasma concentrations of velnacrine were measured at various time points after dosing [4].

Diagrams for Experimental Workflow

The diagram below illustrates the sequence and logic of the key clinical trial phases.

Start Screen Visit & Enrollment (N=735) Phase1 Dose-Ranging Phase Start->Phase1 Decision1 Identify Velnacrine Responders & Best Dose Phase1->Decision1 Washout Placebo Washout Decision1->Washout Responders Identified Phase2 Dose-Replication Phase (Randomized to Best Dose or Placebo) Washout->Phase2 End Endpoint Analysis (ADAS-Cog, CGIC) Phase2->End

Frequently Asked Questions (FAQs)

Q1: What was the most effective dose of velnacrine in clinical trials?

  • A: In the key phase III trial, the highest dose of 225 mg/day (75 mg t.i.d.) showed the greatest cognitive improvement, with an average 4.1-point improvement on the ADAS-Cog from baseline [1]. However, this high dose was also associated with a greater incidence of adverse effects.

Q2: What is the primary safety concern that halted velnacrine's development?

  • A: The most common and limiting adverse effect was asymptomatic elevation of liver transaminases, occurring in up to 29% of patients. This hepatotoxicity led to a significantly higher rate of treatment withdrawals compared to placebo [1] [3].

Q3: Is the cognitive improvement from velnacrine sustained?

  • A: The clinical trials confirmed significant improvement over a 6-week double-blind period [1]. The preclinical primate study noted that improved performance on the DMTS task persisted for 24 hours, even when plasma levels of the drug were no longer detectable. The authors hypothesized this may be due to a secondary process like long-term potentiation, rather than direct drug exposure [4].

References

Addressing velnacrine treatment interruption liver enzymes

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine: Benefit-Risk Profile in Clinical Trials

Velnacrine, an acetylcholinesterase inhibitor investigated for Alzheimer's disease, demonstrated modest cognitive benefits but showed an unacceptable rate of hepatotoxicity in clinical trials, leading to treatment interruptions and discontinuation of its development [1] [2].

The table below summarizes key efficacy and safety outcomes from a pivotal double-blind, placebo-controlled study:

Parameter Placebo (n=152) Velnacrine 150 mg/d (n=149) Velnacrine 225 mg/d (n=148)
Cognitive Benefit Deterioration in scores [1] Modest benefit [1] Significant benefit vs. placebo & 150 mg dose [1]
Treatment Stoppage Due to Liver Issues 3% [1] 30% [1] 24% [1]
Overall Incidence of Elevated LFTs Information missing Reported as "frequent"; led to discontinuation in 27% of patients in another trial [2] Information missing

Proposed Mechanisms of Hepatotoxicity

The hepatotoxicity of velnacrine is understood through its relationship to tacrine, its parent compound. Velnacrine (1-OH-tacrine) is a major metabolite of tacrine formed via cytochrome P450 metabolism [3].

  • Metabolic Pathway: Tacrine is primarily metabolized in the liver by the enzyme CYP1A2, producing several hydroxylated metabolites, including velnacrine (1-OH-tacrine) and 7-OH-tacrine [3].
  • Toxic Intermediate: The 7-OH-tacrine metabolite is suspected to be a precursor to a highly reactive compound called quinone methide (Qmeth). This reactive molecule can bind to essential cellular proteins and deplete glutathione, a key cellular antioxidant, leading to liver cell damage [3].
  • Enzyme Inhibition: Velnacrine itself may contribute to drug interactions by inhibiting specific hepatic cytochrome P450 enzymes, potentially reducing the clearance of co-administered drugs and compounding toxicity risks [4] [5].

The following diagram illustrates the metabolic pathway linking tacrine and velnacrine to hepatotoxicity:

G Tacrine Tacrine CYP1A2 CYP1A2 Metabolism Tacrine->CYP1A2 Velnacrine Velnacrine (1-OH-tacrine) CYP1A2->Velnacrine Major Path Metabolite_7OH 7-OH-tacrine CYP1A2->Metabolite_7OH Minor Path Hepatotoxicity Hepatotoxicity Velnacrine->Hepatotoxicity Contributes to Enzyme Inhibition QuinoneMethide Quinone Methide (Qmeth) (Toxic Intermediate) Metabolite_7OH->QuinoneMethide QuinoneMethide->Hepatotoxicity

Troubleshooting Guide & FAQs for Researchers

This section addresses specific issues researchers might encounter when studying velnacrine or similar compounds.

FAQ 1: What is the expected clinical presentation of velnacrine-induced liver injury?

  • Latency: Liver enzyme elevations typically appear within 6 to 12 weeks of initiating treatment [6] [1].
  • Pattern: The injury is primarily hepatocellular, characterized by a sharp, marked elevation in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST), with minimal increases in alkaline phosphatase [6].
  • Symptoms: Elevations are often asymptomatic and resolve rapidly upon drug discontinuation. However, cases of acute hepatocellular injury with jaundice have been reported with tacrine, appearing as early as 2-3 weeks after starting therapy [6].

FAQ 2: When should treatment be interrupted in a clinical or preclinical setting? Clinical trial protocols were based on thresholds derived from the upper limit of normal (ULN). The following guidance can be inferred for management:

ALT Elevation Level Recommended Action
> 3 times ULN Dose reduction or treatment interruption should be strongly considered [6].
> 5 times ULN Immediate and permanent discontinuation of treatment is recommended [6].

FAQ 3: What are the best experimental models to study this hepatotoxicity?

  • Model Limitations: Conventional models like rats are unsuitable as they do not replicate the human metabolic profile. Pig models (Sus scrofa) produce human-relevant metabolites but may still have critical differences in CYP1A2 activity and do not fully recapitulate the human hepatotoxic response [3].
  • Recommended Systems: For comprehensive screening, liver S9 fractions offer a good balance, as they contain both Phase I and II metabolic enzymes and are more amenable to high-throughput automation than hepatocytes [7]. For more robust, long-term studies, advanced models like 3D-primary human hepatocytes are preferred but can be technically challenging and expensive [3].

References

Key Factors Affecting Velnacrine Plasma Concentration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary factors influencing velnacrine plasma levels, based on clinical study data.

Factor Effect on Variability Key Findings & Quantitative Data

| Dosage & Regimen [1] | Direct impact on plasma levels | - Dose-related increases in Cmax and AUC observed.

  • Steady-state achieved between days 2-3 with three-times-daily (t.i.d.) dosing.
  • Approx. 11-30% of administered dose excreted in urine. | | Food Intake [2] | Alters absorption | - Food may delay time to peak concentration (tmax) and reduce peak concentration (Cmax).
  • Does not significantly alter the total amount absorbed (AUC). | | Concurrent Medication [3] [4] | Alters protein binding | - Protein binding significantly decreased from 59.3% to 43.9% in the presence of tacrine (THA). | | Plasma Protein Binding [3] [4] | Concentration-dependent binding | - Binding decreases from 59.1% to 46.7% over a concentration range of 10 to 320 ng·ml⁻¹.
  • Binds to both albumin and alpha-1 acid glycoprotein. | | Hepatic Metabolism [5] [6] | Potential for drug interactions | - In vitro studies show velnacrine can inhibit certain cytochrome P450 enzymes.
  • It is a major metabolite of tacrine, formed primarily via CYP1A2. |

Experimental Protocols from Key Studies

Here are the methodologies used in the cited research, which you can adapt for your own experiments.

Protocol: Determining Plasma Protein Binding

This method quantifies the variability in velnacrine's binding to plasma proteins [3] [4].

  • Sample Preparation: Incubate plasma aliquots (from healthy young, healthy elderly, or hospitalized elderly subjects) with various concentrations of velnacrine (e.g., 10-320 ng·ml⁻¹), with and without tacrine.
  • Control Incubations: Incubate standard solutions of Human Serum Albumin (HSA) and Alpha-1 Acid Glycoprotein (AAG) with velnacrine.
  • Separation Technique: Determine the degree of protein binding using the Amicon Centrifree Micropartition System.
  • Key Measurements: Calculate the percentage of velnacrine bound to plasma proteins and compare across subject groups and drug concentrations.
Protocol: HPLC Analysis with Fluorescence Detection

This method is for the simultaneous quantitation of velnacrine and related compounds in biological samples [7].

  • Sample Extraction: Use a simple one-step liquid-liquid extraction with ethyl acetate.
  • Chromatography: Perform isocratic, reversed-phase high-performance liquid chromatography (HPLC).
  • Detection: Use fluorescence detection with excitation at 330 nm and emission at 365 nm.
  • Method Performance:
    • Limit of Detection (LOD) in Plasma: 2 nM for velnacrine.
    • Limit of Quantification (LOQ) in Plasma: 10 nM for velnacrine.
    • Overall Mean Recovery: Ranges from 84% to 105% in plasma.

Metabolic Pathway and Variability Relationships

The diagram below outlines velnacrine's metabolic relationships and the interconnected nature of the variability factors previously discussed.

velnacrine_variability Tacrine Tacrine Velnacrine Velnacrine Tacrine->Velnacrine  is precursor of CYP1A2 CYP1A2 Tacrine->CYP1A2  Metabolism Metabolites Metabolites Velnacrine->Metabolites Plasma_Concentration Plasma Concentration & Overall Effect Velnacrine->Plasma_Concentration Metabolites->Plasma_Concentration CYP1A2->Velnacrine  Primary Pathway Factors Variability Factors: Dosage, Food, Protein Binding Factors->Plasma_Concentration

References

Food interaction velnacrine absorption delay reduction

Author: Smolecule Technical Support Team. Date: February 2026

Food Interaction Profile of Velnacrine

The table below summarizes the key pharmacokinetic parameters of a single 100 mg oral dose of velnacrine in healthy elderly men under fasted and fed conditions [1].

Pharmacokinetic Parameter Fasted State Fed State Clinical Significance
Cmax (Peak Plasma Concentration) 213 ng/mL 175 ng/mL Slight reduction with food
Tmax (Time to Cmax) 1.5 hours 2.5 hours Absorption delayed by 1 hour
AUC (Area Under the Curve) Unaffected Unaffected Extent of absorption is similar
Half-life (t 1/2) Unaffected Unaffected Elimination rate is unchanged
Urinary Excretion 17 mg 19 mg Slightly higher with food, but renal clearance is unchanged

Experimental Protocol Summary

For your reference, here is the detailed methodology from the clinical study that generated the data above [1]:

  • Study Design: Open-label, randomized, two-period, two-treatment crossover study.
  • Subjects: 24 healthy elderly men.
  • Treatments:
    • Treatment A: A single 100 mg oral dose of velnacrine after an overnight fast.
    • Treatment B: A single 100 mg oral dose of velnacrine 15 minutes after completing a standard breakfast.
  • Washout Period: 7 days between treatments.
  • Bioanalytical Method: Plasma and urine concentrations of unconjugated velnacrine were determined using a High-Performance Liquid Chromatography (HPLC) method.
  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax, Tmax, AUC, and half-life.

This experimental design is a standard and robust approach for assessing food-effect bioavailability.

Troubleshooting Guide & FAQs

Here are some anticipated questions and issues relevant to researchers working in this area.

Frequently Asked Questions

  • Q: Does food impact the overall bioavailability (AUC) of velnacrine?

    • A: No. The critical parameter for bioavailability, the Area Under the concentration-time Curve (AUC), was not affected by food. This indicates that the total amount of drug absorbed into the systemic circulation remains the same [1].
  • Q: What is the clinical relevance of the delayed Tmax with food?

    • A: A delay in Tmax means the drug is absorbed more slowly. For a chronic medication like an Alzheimer's treatment, this is generally not considered a critical issue, as the therapeutic effect is maintained by steady-state concentrations rather than a rapid onset. The study authors concluded it was not clinically meaningful [1].

Common Experimental Considerations

  • Standardized Meals: In food-effect studies, the composition of the meal is crucial. The referenced study used a "standard breakfast," but the exact macronutrient content was not detailed. For modern studies, following regulatory guidelines (e.g., FDA-recommended high-fat, high-calorie meal) is essential for reproducibility.
  • Population Considerations: This data was generated in "healthy elderly men." Absorption kinetics could be different in the target patient population (Alzheimer's disease patients), who may have comorbidities or be on other medications.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow and key decision points for evaluating food effects on drug absorption, based on the standard methodology used in velnacrine studies.

Start Study Population: Healthy Elderly Subjects A Randomized Crossover Design Start->A B Treatment A: Fasted State A->B C Treatment B: Fed State A->C D Washout Period (7 days) B->D C->D E Cross-over D->E F Plasma & Urine Sampling over 24h E->F G HPLC Analysis F->G H PK Parameter Calculation (Cmax, Tmax, AUC) G->H I Compare Fed vs. Fasted H->I J Conclusion: Food delays rate but not extent of absorption I->J

References

Velnacrine maleate handling solubility issues resolution

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Maleate: Key Technical Data

The table below summarizes essential information for researchers working with this compound.

Property Description / Value Source / Context
IUPAC Name (RS)-1,2,3,4-Tetrahydro-9-aminoacridin-1-ol maleate [1] Primary chemical identifier.
Therapeutic Class Acetylcholinesterase (AChE) Inhibitor [1] [2] [3] Mechanism of action for Alzheimer's disease research.
Clinical Dose (Human Studies) 150 mg/day & 225 mg/day (as part of a multi-dose regimen, e.g., 10, 25, 50, 75 mg t.i.d.) [2] [4] Reference for in vivo efficacy studies.
Key Development Challenge Dose-related, reversible hepatocellular injury (elevated liver transaminases) [1] [2] [4] Critical for safety and toxicology profiling.
Current Status Did not receive FDA approval; development halted in the 1990s [3] Historical context for research.

Formulation Strategies for Solubility & Delivery

While explicit solubility data for this compound is not available in the search results, the following advanced formulation approaches are widely used in drug development to overcome solubility limitations for similar active pharmaceutical ingredients (APIs).

  • 1. Ionic Liquid Compositions: This modern technique can overcome polymorphism and impart improved properties to APIs, including enhanced solubility and stability. The ionic liquid can act as a multi-functional agent to improve the overall drug profile [5].
  • 2. Oral Film Dosage Forms: For compounds with dissolution-rate limitations, incorporating the API into a water-soluble polymer matrix as an oral film can provide a precise and rapid dissolution profile. The particle size of the API (D90) is a critical factor for performance in this format [6].
  • 3. Transdermal Delivery Systems: To bypass first-pass metabolism and GI tract side effects, a transdermal formulation can be developed. Penetration enhancers like organic sulfoxides (e.g., DMSO), fatty acids (e.g., Oleic Acid), and azone-related compounds can be used in combination to significantly improve skin permeation [7].

Proposed Experimental Workflow for Solubility Screening

The following diagram outlines a logical workflow for systematically investigating the solubility of this compound.

G Start Start: this compound Solubility Screening A1 Characterize API (Particle Size, Polymorph) Start->A1 Define baseline A2 Test in Various Solvents & pH Buffers A1->A2 Identify leads A3 Evaluate Solubility Enhancers A2->A3 If solubility is low A4 Develop Prototype Formulation A3->A4 Select best approach A5 Assess Performance (Dissolution, Stability) A4->A5 Validate

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of velnacrine's clinical development? A1: The development was primarily halted due to a significant incidence of reversible, dose-related hepatocellular injury (elevations in liver transaminases) observed in clinical trials, which raised safety concerns [1] [2] [4].

Q2: Are there any known drug-drug interactions for velnacrine? A2: While specific interaction studies for velnacrine are not detailed in the results, as a cholinesterase inhibitor, it has the potential for cholinergically-mediated adverse events. The clinical trials noted that such events were "infrequent and clinically inconsequential at dosages ≤ 225 mg/day" [1].

Q3: What is a key analytical parameter to control when developing an oral film containing a drug like velnacrine? A3: For oral films, the particle size of the active ingredient is critical. A precise active dissolution profile requires controlling the particle size distribution (e.g., D90 of less than about 160 microns) [6].

References

Velnacrine therapeutic window efficacy vs toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy and Safety Profile

The tables below summarize the key quantitative findings on Velnacrine's efficacy and safety from clinical trials.

Table 1: Summary of Clinical Trials and Efficacy Findings

Study / Report Trial Duration Key Efficacy Findings Limitations & Notes
Cochrane Review (2004) [1] 6 to 24 weeks Inconsistent or unverifiable benefit. One study reported benefit on the CGI-C and PGIR scales, but not on the CATS scale. [1] Reported results could not be independently verified due to missing data. [1]
Antuono 1995 [1] 24 weeks No consistent benefit was reported across various efficacy measures. [1] A high number of withdrawals in the Velnacrine group may have skewed results. [1]
Zemlan 1996a & 1996b [1] 6 weeks Significant benefit reported for the ADAS-Cog scale. [1] Trials only included prior "responders" to Velnacrine (enriched design); no benefit was found on other efficacy measures. [1]
CNS Drugs Review (1994) [2] 6 weeks - 10 days Modest benefit appeared in about one-third of patients in one trial. [2] Evidence was limited to briefly reported studies; considered an "initial appraisal". [2]

Table 2: Summary of Safety Findings and Trial Discontinuations

Adverse Event Study / Report Findings (Velnacrine vs. Placebo) Statistical Significance
Abnormal Liver Function Antuono 1995 (24 weeks) [1] 105/297 vs. 4/152 patients OR=20.23, 95% CI 7.29 to 56.18, p<0.00001
Withdrawals Antuono 1995 (24 weeks) [1] 130/297 vs. 39/152 patients OR=2.26, 95% CI 1.47 to 3.47, p=0.0002
Elevated Liver Transaminases Zemlan 1996a & 1996b (6 weeks) [1] 45/153 vs. 29/156 patients OR=1.82, 95% CI 1.07 to 3.11, p=0.03
Withdrawals Zemlan 1996a & 1996b (6 weeks) [1] 68/211 vs. 47/215 patients OR=1.70, 95% CI 1.10 to 2.62, p=0.02
General Tolerability CNS Drugs Review (1994) [2] Treatment discontinuation in 27% of patients in a US trial, mostly due to elevated liver enzymes. Other events: neutropenia, rash, GI issues. [2] -

Mechanism of Action and Experimental Pathways

Velnacrine is a hydroxylated derivative of tacrine and an acetylcholinesterase inhibitor (AChEI). [2] [3] Its proposed mechanism for Alzheimer's disease is to enhance cholinergic neurotransmission by reversibly inhibiting acetylcholinesterase, thereby increasing the availability of acetylcholine in the brain's synaptic clefts. [1] [4]

The following diagram illustrates the proposed cholinergic pathway and the point of intervention for Velnacrine, based on the general mechanism of AChE inhibitors.

G A Cholinergic Neuron B Acetylcholine (ACh) Released into Synapse A->B C ACh Binds to Postsynaptic Receptors B->C E Acetylcholinesterase (AChE) Breaks down ACh B->E Normal Pathway D Normal Cholinergic Neurotransmission C->D F Velnacrine AChE Inhibitor F->E Inhibits

Beyond its intended target, research suggests Velnacrine can influence non-neuronal cholinergic signaling in red blood cells, affecting nitric oxide (NO) mobilization. The diagram below outlines this experimental signaling pathway.

G A Velnacrine B Inhibits Acetylcholinesterase (AChE) A->B C ↑ Acetylcholine (ACh) Level B->C D Alters Band 3 Protein Phosphorylation State C->D E Alters Nitric Oxide (NO) Mobilization & Metabolism D->E F Changes in Erythrocyte Metabolic Fluxes E->F G Potential Impact on Microcirculation F->G

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the definitive clinical status of Velnacrine? Velnacrine is a discontinued drug candidate. Clinical development stopped after 1994, and the U.S. FDA advisory board unanimously voted against its approval. A 2004 Cochrane review concluded there are no grounds for further research into Velnacrine due to its toxic profile and lack of proven efficacy. [1]

Q2: What was the primary cause of Velnacrine's failure in clinical trials? Hepatotoxicity was the primary cause. A significant and dose-related incidence of elevated liver enzymes and liver injury led to a high rate of treatment discontinuation. The safety risk far outweighed any modest or unverified symptomatic benefits. [1] [2]

Q3: Are there any specific patient populations that could have benefited from Velnacrine? The clinical trials did not successfully identify any subpopulations that could reliably benefit from Velnacrine without a high risk of adverse effects. While some early, small studies suggested that about one-third of patients might show a response, this was never conclusively proven, and the serious safety concerns halted further investigation into this question. [2] [5]

Q4: How does Velnacrine's profile compare to Tacrine? Velnacrine, being a major active metabolite of Tacrine, was developed in an attempt to find a derivative with a better profile. [1] However, both drugs shared the same deal-breaking issue of hepatotoxicity. Tacrine was approved but is also no longer marketed, primarily for this same reason. [3] [4]

Key Takeaways for Drug Development Professionals

  • Therapeutic Window: The clinical data for Velnacrine indicates a narrow or non-existent therapeutic window. Doses required to observe potential efficacy (e.g., 150-225 mg/day) were strongly associated with unacceptable hepatotoxicity. [1] [2]
  • Legacy in Drug Development: Velnacrine is now primarily a historical case study in the challenges of drug development for Alzheimer's disease, highlighting the critical importance of early safety profiling and the pitfalls of developing compounds with known hepatotoxic precursors. [6] [4]

References

Managing velnacrine cholinesterase inhibitor adverse events

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine Adverse Event Profile

The table below summarizes the key adverse events (AEs) associated with velnacrine identified in clinical trials.

Adverse Event Frequency/Incidence Study Details
Elevated Liver Transaminases 27%-28% of treated patients [ [1] [2] Asymptomatic; led to treatment discontinuation [ [1] [2].
Diarrhea 14% of patients [ [2] Cholinergic side effect [ [2].
Nausea 11% of patients [ [2] Cholinergic side effect [ [2].
Skin Rash 8% of patients [ [2] Led to treatment withdrawal [ [1].
Vomiting 5% of patients [ [2] Cholinergic side effect [ [2].
Neutropenia Reported in a few patients [ [1] Cast doubt on the drug's tolerability profile [ [1].

Proposed Experimental Monitoring Protocol

Given the established safety profile, the following monitoring protocol is recommended for researchers conducting in vivo studies. This diagram outlines the core workflow for managing and investigating adverse events:

G Start Adverse Event (AE) Observed Hepatic Hepatic AE (e.g., elevated enzymes) Start->Hepatic Cholinergic Cholinergic AE (e.g., diarrhea, nausea) Start->Cholinergic Hematologic Hematologic AE (e.g., neutropenia) Start->Hematologic Dermal Dermal AE (e.g., rash) Start->Dermal Action1 Action: Conduct liver function tests (LFTs) Monitor transaminase levels Hepatic->Action1 Action2 Action: Assess severity Consider dose adjustment Cholinergic->Action2 Action3 Action: Perform complete blood count (CBC) Hematologic->Action3 Action4 Action: Clinical observation Assess for treatment continuation Dermal->Action4 Investigation Investigation Phase Action1->Investigation Action2->Investigation Action3->Investigation Action4->Investigation Mech1 Investigate AChE inhibition on leukocyte-endothelial interactions [3] Investigation->Mech1 Mech2 Study interaction with synaptosomal membranes [4] Investigation->Mech2

Detailed Methodologies for Key Investigations

For the "Investigation Phase" in the workflow, here are detailed protocols for the cited key experiments:

  • Investigating Impact on Inflammatory Response [3]

    • Objective: To evaluate the effect of velnacrine on leukocyte-endothelial cell interactions, a component of inflammatory response.
    • Model: Use a rat cremaster muscle preparation.
    • Procedure:
      • Surgically prepare the cremaster muscle microcirculatory network for intravital microscopy.
      • Locally apply velnacrine maleate.
      • Quantify the number and rolling speed of leukocytes, and the number of adherent leukocytes in post-capillary venules.
      • Measure plasma levels of interleukin-1β (IL-1β).
    • Application: This protocol helps investigate the potential inflammatory mechanisms behind adverse events like rash or other immune reactions.
  • Studying Drug-Membrane Interactions [4]

    • Objective: To understand the molecular interaction of velnacrine with neuronal membranes.
    • Sample Preparation: Incubate velnacrine with neocortical synaptosomal membranes isolated from rat or gerbil brain tissue.
    • Technique: Use Electron Paramagnetic Resonance (EPR) spectroscopy with a protein-specific spin label.
    • Measurement: Monitor changes in the segmental motion of the spin-labeled membrane proteins. A decrease in motion indicates increased protein-protein interactions and reflects the drug's direct effect on the membrane structure.

Frequently Asked Questions (FAQs)

Q1: How does velnacrine's hepatotoxicity compare to tacrine? Velnacrine is a derivative of tacrine and was developed in an effort to improve upon its profile [ [5]. While one source notes velnacrine was "less toxic than its analogue, THA (tacrine)" [ [5], its development was still plagued by hepatotoxicity, with a high incidence of elevated liver enzymes leading to treatment discontinuation [ [1]. This suggests that while it may have been an improvement, significant liver-related risks remained.

Q2: Why is monitoring liver function so critical in velnacrine research? Hepatotoxicity was the primary dose-limiting adverse event of velnacrine in clinical trials. It was frequent (affecting over a quarter of patients), often asymptomatic, and severe enough to halt treatment [ [1] [2]. Therefore, rigorous and periodic liver function tests are non-negotiable in any experimental protocol involving this compound.

Q3: Are the cholinergic side effects of velnacrine manageable? The common cholinergic AEs like diarrhea and nausea are likely dose-dependent [ [2]. In a research setting, protocols should include plans for dose adjustment or treatment suspension to manage these effects. However, the more serious issues of hepatotoxicity and hematological effects were the primary reasons casting doubt on its overall tolerability [ [1].

Key Takeaways for Researchers

  • Primary Risk: The most significant risk associated with velnacrine is idiosyncratic hepatotoxicity, mandating rigorous liver function monitoring.
  • Class Effects: Like other cholinesterase inhibitors, expect cholinergic gastrointestinal side effects (nausea, diarrhea, vomiting) [ [2].
  • Comprehensive Monitoring: Beyond liver and GI monitoring, be vigilant for less common AEs, including dermatological reactions (rash) and hematological changes (neutropenia) [ [1].

References

Velnacrine vs tacrine efficacy Alzheimer's clinical trial

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine vs. Tacrine: Efficacy and Safety Profile

The table below summarizes the key findings from clinical trials for both drugs.

Feature Velnacrine Tacrine
Drug Class Acetylcholinesterase inhibitor (derivative of tacrine) [1] [2] [3] Acetylcholinesterase inhibitor (first-generation) [3] [4]
Reported Efficacy Modest, significant benefit in some patients [5]. Cochrane review found no robust evidence of efficacy [3]. Modest benefit; established as a foundational treatment [6] [3].
Key Efficacy Data (ADAS-Cog) One 24-week trial: slowed deterioration vs. placebo [5]. Short-term (6-week) responder studies showed initial benefit [3]. Early trials demonstrated statistically significant improvement over placebo [6].
Global Function (CGIC) 225 mg/day group showed significant improvement over placebo at 24 weeks [5]. Improvements noted in clinical trials, contributing to its approval [6].
Primary Safety Concern Hepatotoxicity: Elevated liver enzymes (30% at 150 mg, 24% at 225 mg); neutropenia in some patients [5] [3]. Hepatotoxicity: Significant hepatotoxicity, requires frequent monitoring [3].
Other Common Adverse Events Diarrhea, rash, nausea, headache, dizziness/fainting [2] [5]. Gastrointestinal effects (nausea, diarrhea, vomiting) [6].
Withdrawal Rate Significantly higher than placebo (e.g., 30% in one trial) [3] [5]. High due to side effects, particularly hepatotoxicity [3].
FDA Advisory Unanimously not recommended for approval [3]. Approved (1993) with a black box warning for hepatotoxicity [6].
Development Status Development discontinued (no research since 1994) [3]. Approved but largely superseded by safer drugs (e.g., donepezil) [6].

Experimental Data and Methodologies

The comparative data is derived from several key double-blind, placebo-controlled trials that followed similar rigorous methodologies.

  • Primary Efficacy Endpoints: The most commonly used assessment scale was the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), considered the gold standard for evaluating cognitive function in anti-dementia trials [6] [3]. Global clinical impression was measured using the Clinical Global Impression of Change (CGIC) scale [5].
  • Trial Durations: The pivotal trials for these drugs were typically 6 to 24 weeks long [3] [5]. Longer-term data is limited due to safety-related discontinuations.
  • Safety Monitoring: A critical part of the protocol, especially for tacrine and its derivatives, was frequent monitoring of plasma alanine aminotransferase (ALT) levels to detect hepatotoxicity. This was often performed biweekly [3] [5].

Mechanism of Action and Pathway

Both velnacrine and tacrine are acetylcholinesterase inhibitors (AChEIs). They work by blocking the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft [1] [7] [8]. This action increases the availability of ACh, thereby enhancing cholinergic neurotransmission [7]. This mechanism is targeted because Alzheimer's disease is characterized by a loss of cholinergic neurons and reduced acetylcholine levels in the brain [7] [8].

The diagram below illustrates this shared cholinergic pathway and the site of action for these inhibitors.

ACh_Release Cholinergic Neuron Releases ACh Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft ACh Release ACh_Receptor Post-Synaptic Neuron ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Breakdown AChE_Inhibitor AChE Inhibitor (e.g., Velnacrine, Tacrine) AChE_Inhibitor->AChE Inhibits

Overall Conclusion for Clinical Practice

For researchers and drug development professionals, the comparison between velnacrine and tacrine is primarily a historical case study in the evolution of Alzheimer's therapeutics.

  • Velnacrine was investigated as a successor to tacrine but failed in clinical development due to an unacceptable benefit-risk profile. The high incidence of hepatotoxicity and lack of robust efficacy evidence led to a unanimous vote against its approval by the FDA advisory board, and no further research has been conducted since the mid-1990s [3].
  • Tacrine holds historical significance as the first acetylcholinesterase inhibitor approved for Alzheimer's disease. It demonstrated that cholinergic enhancement could provide modest symptomatic benefit. However, its severe hepatotoxicity and frequent dosing schedule led to its practical obsolescence after the introduction of safer alternatives like donepezil, rivastigmine, and galantamine [6] [3].

References

Velnacrine maleate comparative safety profile placebo

Author: Smolecule Technical Support Team. Date: February 2026

Velnacrine vs. Placebo: Comparative Safety Profile

The table below summarizes the key safety outcomes for Velnacrine maleate compared to placebo, based on a pooled analysis of several double-blind, placebo-controlled studies [1] [2] [3].

Safety Parameter Placebo Velnacrine (150 mg/d) Velnacrine (225 mg/d) Comments
Treatment Discontinuation due to Adverse Events 3% [1] 30% [1] 24% [1] Significantly higher in Velnacrine groups.
Overall Treatment-Related Adverse Events 36% [1] 28% [1] 30% [1] ---
Abnormal Liver Function (Any) 3% [3] 29% [2] 24% [1] Most common cause of discontinuation.
Elevated Liver Transaminases ~2.6% (4/152) [3] ~35% (105/297) [3] Included in 225 mg group [3] Defined as ≥5x upper limit of normal; often asymptomatic.
Withdrawal due to Abnormal LFTs 3% [1] 30% [1] 24% [1] ---
Common Cholinergic Side Effects
• Diarrhea Reported [1] 14% [4] Reported [1] Most common cholinergic effect.
• Nausea Reported [1] 11% [4] Reported [1] ---
• Vomiting Reported [1] 5% [4] Reported [1] ---
• Skin Rash --- 8% [4] --- ---

Experimental Protocols & Context

Trial Design and Methodology

The key studies were double-blind, placebo-controlled trials that enrolled patients meeting the NINCDS-ADRDA criteria for clinically probable Alzheimer's disease [1] [2] [4].

  • Phases: Many trials used a two-stage design: an initial dose-ranging phase (to identify patients who responded to Velnacrine), followed by a placebo washout period, and then a randomized dose-replication phase where responders were re-assigned to either their best dose of Velnacrine or placebo for 6 to 24 weeks [2] [4] [5].
  • Primary Efficacy Endpoints: The main goals were to measure changes in the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinical Global Impression of Change (CGIC) scale [1] [2].
  • Safety Monitoring: Safety was assessed through continuous monitoring of adverse events and periodic liver function tests (LFTs), specifically tracking elevations in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [1] [5].

The workflow below illustrates the general structure of these clinical trials.

G Start Patient Population: NINCDS-ADRDA Probable Alzheimer's Disease A Dose-Ranging Phase (Identify Velnacrine 'Responders') Start->A B Placebo Washout Period A->B C Randomization B->C E1 Velnacrine Group C->E1 E2 Placebo Group C->E2 D Double-Blind Treatment Phase (6 to 24 weeks) F Primary Endpoint Assessment: ADAS-cog & CGIC D->F G Continuous Safety Monitoring: Adverse Events & Liver Function D->G E1->D E2->D

Overall Conclusions on Safety and Efficacy
  • Efficacy: The trials concluded that Velnacrine provided a modest but significant benefit in cognitive scores (ADAS-cog) compared to placebo, with the 225 mg/day dose being more effective than 150 mg/day [1] [2]. However, a subsequent Cochrane systematic review from 2004, which pooled the results of these trials, found that the evidence for efficacy was weak and inconsistent, while the evidence for harm was clear [3].
  • Safety Conclusion: Despite showing some efficacy, Velnacrine's safety profile was deemed unacceptable. The high incidence of hepatotoxicity was the primary concern. The U.S. Food and Drug Administration (FDA) advisory committee voted unanimously against approving the drug, and clinical development was halted. The Cochrane review stated there are "no grounds for further research into velnacrine" [3].

Key Takeaways for Drug Development Professionals

  • The Hepatotoxicity Hurdle: Velnacrine is a prime example of how idiosyncratic drug-induced liver injury can derail a promising therapeutic candidate. The hepatotoxicity appeared to be dose-related and reversible upon discontinuation, but its high frequency made the drug's risk-benefit ratio unfavorable [3] [5].
  • The Cholinesterase Inhibitor Class: Velnacrine was developed shortly after Tacrine, the first cholinesterase inhibitor. Both shared the issue of hepatotoxicity, which spurred the development of safer successors in this class, such as donepezil, rivastigmine, and galantamine, which have acceptable safety profiles and are now widely used [6].

References

Velnacrine and Cholinesterase Inhibitors: A Comparative Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key information on Velnacrine and approved cholinesterase inhibitors.

Drug Name Status Primary Target(s) Key Development Rationale / Characteristics
Velnacrine Investigational (Not approved) [1] [2] Acetylcholinesterase (AChE) [1] Potent cholinesterase inhibitor; a metabolite of tacrine designed to overcome tacrine's hepatotoxicity [1].
Donepezil Approved [2] Acetylcholinesterase (AChE) [3] Selective, reversible AChE inhibitor; most widely used for mild, moderate, and severe AD [4].
Rivastigmine Approved [2] AChE & Butyrylcholinesterase (BuChE) [5] [3] Pseudo-irreversible, non-selective dual inhibitor; also available in a transdermal patch for improved tolerability [6] [5].
Galantamine Approved [2] Acetylcholinesterase (AChE) [7] Reversible AChE inhibitor and allosteric modulator of nicotinic acetylcholine receptors [7].

Experimental Protocols for Evaluating Cholinesterase Inhibitors

The evaluation of cholinesterase inhibitors like Velnacrine involves specific preclinical and clinical methodologies.

  • Pharmacological Profile Assessment

    • Objective: To determine the compound's biochemical efficacy and mechanism of action.
    • In Vitro Enzyme Inhibition: The potency is measured by the half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the target enzyme (e.g., AChE or BuChE) activity under specified experimental conditions [2].
    • In Vivo Behavioral Studies: Learning and memory improvements are assessed in animal models. A common protocol involves:
      • Inducing Learning Deficits: Administering scopolamine (a cholinergic antagonist) or creating lesions in the nucleus basalis magnocellularis (NBM) in rats [1].
      • Drug Administration: Treating the animals with the test compound.
      • Behavioral Testing: Using maze tests (e.g., water maze, radial arm maze) to evaluate the reversal of learning and memory deficits [1].
  • Clinical Trial Evaluation for Efficacy and Safety

    • Objective: To establish cognitive benefits and safety profile in human patients with Alzheimer's disease.
    • Study Design: Randomized, double-blind, placebo-controlled trials (RCTs) are the gold standard [7].
    • Primary Outcome Measures:
      • Cognitive Function: Typically assessed using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). A reduction in score indicates improvement [7] [3].
      • Global Functioning: Assessed by the Clinician's Interview-Based Impression of Change plus Caregiver Input (CIBIC-Plus). This provides a comprehensive view of the patient's overall status [7].
      • Activities of Daily Living: Tools like the Disability Assessment for Dementia (DAD) scale are used to measure functional impact [7].
    • Safety Monitoring: Involves recording all adverse events (AEs), serious adverse events (SAEs), conducting physical examinations, electrocardiography (ECG), and standard laboratory tests (e.g., liver enzymes) [7]. For Velnacrine and tacrine, special attention was paid to hepatotoxicity (liver toxicity) [1].

Research and Development Pathway for Cholinesterase Inhibitors

The diagram below outlines the key stages from discovery to clinical application for cholinesterase inhibitors.

Start Rational Drug Design (e.g., modify existing structure) A In Vitro Profiling (Enzyme inhibition assays, IC₅₀) Start->A B In Vivo Animal Studies (Behavioral tests in models of learning deficit) A->B C Clinical Trials Phases I-III (Safety, dosing, efficacy in AD patients) B->C D Regulatory Review (FDA/EMA Approval) C->D F Investigational Compound (e.g., Velnacrine) C->F Discontinued due to safety or efficacy E Clinical Use & Monitoring (Post-marketing surveillance) D->E

Key Takeaways for Research and Development

  • Velnacrine's Legacy: Velnacrine's development and subsequent non-approval highlight the critical challenge of hepatotoxicity in this drug class [1]. It serves as a historical example of efforts to create safer successors to tacrine.
  • The Importance of Targeting Butyrylcholinesterase (BuChE): While early drugs like donepezil were AChE-selective, research suggests BuChE plays a more significant role as AD progresses [5] [4]. Rivastigmine's dual inhibition profile is a key differentiator that may be particularly relevant for later disease stages [3].
  • Formulation Innovation to Improve Tolerability: The development of the rivastigmine transdermal patch demonstrates how altering drug delivery can enhance the therapeutic profile. The patch provides smooth, continuous drug delivery, resulting in significantly lower peak plasma concentrations and a three-fold reduction in gastrointestinal side effects like nausea and vomiting compared to the oral capsule [6]. This allows more patients to reach and maintain effective therapeutic doses.

References

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Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

330.12157168 Da

Monoisotopic Mass

330.12157168 Da

Heavy Atom Count

24

UNII

YY1JW04JCB
WR9885GALS
4401EF6U24

Dates

Last modified: 08-08-2024

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